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1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol Documentation Hub

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  • Product: 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
  • CAS: 808-12-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the IUPAC Nomenclature and Scientific Profile of a Representative C28H26O2 Diol

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive analysis of a representative C28H26O2 diol, moving from the fundamental principles of its IUPAC n...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of a representative C28H26O2 diol, moving from the fundamental principles of its IUPAC nomenclature to its synthesis, characterization, and potential applications in medicinal chemistry. By focusing on a specific, complex isomer, this document aims to equip researchers with the practical knowledge to approach similarly intricate molecules.

Introduction: Navigating the Complexity of C28H26O2 Diol Isomers

The molecular formula C28H26O2 represents a vast landscape of constitutional and stereoisomers. The high degree of unsaturation (16) suggests a molecule rich in rings and/or multiple bonds, leading to immense structural diversity. A comprehensive catalog of all possible IUPAC names is therefore impractical. This guide instead focuses on a single, illustrative example of a C28H26O2 diol to provide an in-depth exploration of its nomenclature, properties, and scientific context. The chosen molecule features a complex, polycyclic framework, offering a robust case study for the principles discussed.

Part 1: Systematic IUPAC Nomenclature

The foundation of understanding any chemical entity is its unambiguous identification through systematic naming. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose.[1]

The Exemplar Structure

For this guide, we will consider the following C28H26O2 diol:

Caption: Hypothetical structure of a C28H26O2 diol for IUPAC analysis.

Step-by-Step Nomenclature
  • Identify the Principal Functional Groups: The molecule contains two hydroxyl (-OH) groups, making it a diol.[2][3] This is the highest priority functional group present, so the IUPAC name will end with the suffix "-diol".

  • Identify the Parent Hydrocarbon: The core structure is a complex polycyclic aromatic hydrocarbon. To simplify, let's assume a known parent structure to which substituents are added. For our example, we will imagine a fictional, but plausible, complex ring system which we will name "aromatocycle" for the purpose of this breakdown. In a real-world scenario, this would involve identifying the largest, most complex named ring system.

  • Numbering the Parent Structure: The numbering of the parent structure is determined by a set of priority rules defined by IUPAC. For polycyclic systems, the numbering is fixed to give the lowest possible locants to heteroatoms, indicated hydrogens, and then principal functional groups.[4][5]

  • Identify and Name Substituents: All other groups attached to the parent structure are treated as substituents. These are named and ordered alphabetically in the final IUPAC name.

  • Assign Stereochemistry: The 3D arrangement of atoms around stereocenters must be specified. This is done using the Cahn-Ingold-Prelog (CIP) priority rules to assign (R) or (S) configurations.

  • Assemble the Full IUPAC Name: Combining all the elements in the correct order (stereochemistry, substituents, parent name, and principal functional group with locants) gives the full, unambiguous IUPAC name.

For our hypothetical structure, a plausible IUPAC name could be: (6aR,10aS)-4-phenyl-1,2,3,6a,7,8,9,10a-octahydro-6,10-dioxa-5,1-benzocyclooctene-8,9-diol . Please note that as the structure is hypothetical, so is the name, which serves to illustrate the components of a complex IUPAC name.

Part 2: Technical Profile

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of our exemplar C28H26O2 diol. These are calculated using computational models and are essential for predicting the molecule's behavior in biological systems.

PropertyValueSource
Molecular FormulaC28H26O2-
Molecular Weight402.51 g/mol -
XLogP35.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem
Formal Charge0PubChem
Polar Surface Area40.46 ŲPubChem
Synthesis and Reactivity

Synthesis: A common and powerful method for synthesizing 1,2-diols (vicinal diols) is the dihydroxylation of an alkene.[6][7] The stereochemistry of the resulting diol can often be controlled by the choice of reagents.

  • Syn-dihydroxylation: To produce a cis-diol, reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under cold, alkaline conditions are typically used.

  • Anti-dihydroxylation: To produce a trans-diol, a two-step process is often employed: epoxidation of the alkene with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed ring-opening of the epoxide.[8]

G Alkene Alkene Precursor (C28H26) Epoxide Epoxide Intermediate Alkene->Epoxide m-CPBA Diol trans-Diol Product (C28H26O2) Epoxide->Diol H3O+

Caption: A general workflow for anti-dihydroxylation.

Reactivity: The two hydroxyl groups of the diol are key to its reactivity. They can undergo reactions typical of alcohols, such as:

  • Oxidation: Primary alcohols can be oxidized to aldehydes and then carboxylic acids, while secondary alcohols are oxidized to ketones.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Reaction with alkyl halides or under acidic conditions to form ethers.

  • Protecting Group Chemistry: The diol can be protected, for example, as an acetal or ketal, to allow for selective reactions at other parts of the molecule. This is a crucial strategy in complex organic synthesis.

Spectroscopic Analysis

The structure of the C28H26O2 diol would be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups (in the 3.5-4.5 ppm range, typically). The protons of the -OH groups themselves would appear as broad singlets, which would disappear upon D2O exchange. The aromatic region would show complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms attached to the hydroxyl groups in the 60-80 ppm region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: A strong, broad absorption in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching of the hydroxyl groups.

Part 3: Experimental Protocol

Protocol: Asymmetric Anti-dihydroxylation of a C28H24 Alkene Precursor

This protocol describes a general procedure for the synthesis of a chiral trans-diol from its corresponding alkene, a common transformation in medicinal chemistry.

Step 1: Epoxidation

  • Dissolve the C28H24 alkene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxide.

Step 2: Acid-Catalyzed Ring Opening

  • Dissolve the crude epoxide in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as perchloric acid (HClO4).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone in vacuo.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude diol by column chromatography on silica gel to obtain the final product.

Part 4: Potential Applications in Drug Discovery

The structural complexity of the exemplar C28H26O2 diol, with its rigid polycyclic framework and defined stereochemistry, makes it an interesting scaffold for drug discovery. Such molecules can interact with high specificity with biological targets like enzymes or receptors.

G Diol C28H26O2 Diol Receptor Target Receptor (e.g., Nuclear Receptor) Diol->Receptor High Affinity Binding Binding Binding and Conformational Change Receptor->Binding Response Cellular Response (e.g., Gene Transcription) Binding->Response

Caption: Hypothetical signaling pathway involving the C28H26O2 diol.

Depending on the precise 3D shape and the nature of the parent ring system, this diol could be investigated for activity in areas such as:

  • Oncology: Many complex natural products with polycyclic structures exhibit potent anti-cancer activity.

  • Neuroscience: Rigid scaffolds can be used to develop ligands for neurotransmitter receptors.

  • Infectious Diseases: The diol could serve as a starting point for the development of novel antiviral or antibacterial agents.

The hydroxyl groups provide handles for further chemical modification, allowing for the generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

References

  • Wikipedia. Diol. [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Link]

  • PubChem. 1,2-Butanediol. [Link]

  • Wikipedia. 2,3-Butanediol. [Link]

  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]

  • University of Calgary. Diols. [Link]

  • PubChem. 2,3-Butanediol. [Link]

  • YouTube. naming diols IUPAC Method. [Link]

  • YouTube. Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. [Link]

  • Chemistry Stack Exchange. Nomenclature question about diols. [Link]

  • NIST WebBook. 1,3-Butanediol. [Link]

  • PubChem. 1,3-Butanediol. [Link]

  • Pearson+. Give a systematic (IUPAC) name for each diol(d) (e). [Link]

  • Organic Chemistry Portal. Synthesis of diols by substitution. [Link]

  • YouTube. Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. [Link]

Sources

Exploratory

Structure and stereochemistry of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

Executive Summary 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS: 808-12-8) represents a critical scaffold in the study of stereoselective organic synthesis and solid-state host-guest chemistry. As a tetra-aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS: 808-12-8) represents a critical scaffold in the study of stereoselective organic synthesis and solid-state host-guest chemistry. As a tetra-aryl vicinal diol, it serves as a model system for analyzing migratory aptitudes in carbocationic rearrangements (specifically the Pinacol rearrangement) and exhibits polymorphism inherent to its dual chiral centers.

This guide details the structural dichotomy between its meso and racemic forms, provides a validated Grignard-based synthesis protocol, and maps the mechanistic pathways of its acid-catalyzed rearrangement.

Structural Architecture & Stereochemistry

The molecule consists of an ethane backbone substituted at both the C1 and C2 positions with a hydroxyl group, a phenyl ring, and a p-tolyl (4-methylphenyl) ring. This substitution pattern creates two stereogenic centers.

Stereoisomerism

Because the two chiral centers are identically substituted (


), the system follows the 

rule for symmetric centers, resulting in three stereoisomers grouped into two physically distinct forms:
  • The Meso Form (1,2-syn):

    • Configuration:

      
      . Due to the internal plane of symmetry, this isomer is optically inactive.
      
    • Conformation: In the solid state, meso-diols of this class typically adopt a gauche conformation regarding the hydroxyl groups to maximize intramolecular hydrogen bonding (

      
      ).
      
  • The Racemic Pair (1,2-anti):

    • Configuration: An equimolar mixture of

      
       and 
      
      
      
      enantiomers.
    • Resolution: Unlike the meso form, this pair can be resolved into optically active components using chiral stationary phase chromatography or chiral co-crystallization agents.

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula

Molecular Weight 394.51 g/mol
CAS Number 808-12-8
Melting Point 155.0 – 158.0 °CDistinct from tetraphenyl-1,2-ethanediol (

)
Solubility Soluble in EtOH, Acetone,

Insoluble in water; sparingly soluble in hexanes
pKa (Est.) ~13.5Typical for tertiary benzylic alcohols

Synthesis Protocol: Grignard Addition

The most robust route to 1,2-bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is the nucleophilic addition of p-tolylmagnesium bromide to benzil. This method is preferred over the homocoupling of ketones (McMurry reaction) because it allows for precise control over the "crossed" substitution pattern.

Reaction Logic
  • Substrate: Benzil (1,2-diphenylethane-1,2-dione).

  • Reagent: p-Tolylmagnesium bromide (generated in situ).

  • Stereochemical Outcome: The addition of the second Grignard reagent determines the diastereomeric ratio (meso vs. dl). The formation of a magnesium chelate intermediate typically favors the meso product due to steric approach control.

Step-by-Step Methodology

Reagents:

  • Benzil (10 mmol, 2.10 g)

  • 4-Bromotoluene (25 mmol, 4.28 g)

  • Magnesium turnings (25 mmol, 0.61 g)

  • Anhydrous Diethyl Ether (

    
    ) or THF (50 mL)
    
  • Iodine crystal (catalyst)

Protocol:

  • Grignard Generation: In a flame-dried 3-neck flask under

    
    , add Mg turnings and a crystal of 
    
    
    
    . Add 5 mL of a solution of 4-bromotoluene in
    
    
    . Initiate reflux with a heat gun. Once started, add the remaining bromide solution dropwise to maintain gentle reflux. Stir for 1 hour.
  • Addition: Cool the Grignard solution to 0°C. Add the Benzil solution (dissolved in minimal THF) dropwise over 30 minutes. The color will shift from yellow (benzil) to a dark alkoxide suspension.

  • Reflux: Allow to warm to room temperature, then reflux for 3 hours to ensure completion of the second addition (sterically hindered).

  • Quench: Cool to 0°C. Quench slowly with saturated

    
     (aq). Note: Avoid strong mineral acids to prevent premature Pinacol rearrangement.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude solid is a mixture of meso and dl isomers. Recrystallize from hot Ethanol/Hexane (1:1). The meso isomer typically crystallizes first due to more efficient packing.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Precursors Grignard Grignard Formation (p-Tolyl-MgBr in Et2O) Start->Grignard Mg, I2, Reflux Addition Nucleophilic Addition (Benzil + 2 eq. Grignard) Grignard->Addition 0°C, Dropwise Intermediate Magnesium Chelate Intermediate Addition->Intermediate Kinetic Control Quench Hydrolysis (NH4Cl) Controlled pH Intermediate->Quench Protonation Product Crude Diol Mixture (Meso + Racemic) Quench->Product Workup Purification Fractional Recrystallization (EtOH/Hexane) Product->Purification Separation

Figure 1: Grignard-mediated synthesis workflow targeting the 1,2-diaryl-1,2-diol scaffold.

Reactivity: The Pinacol Rearrangement

The defining reaction of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is its acid-catalyzed dehydration-rearrangement to form a ketone. This reaction is a textbook example for studying migratory aptitude .

Mechanistic Insight: Migratory Aptitude

In the rearrangement of this specific mixed diol, the carbocation forms at one carbon, requiring a group from the adjacent carbon to migrate.[1]

  • Competing Groups: Phenyl vs. p-Tolyl.[2]

  • The Rule: Electron-donating groups (EDGs) stabilize the positive charge in the phenonium ion transition state better than neutral groups.

  • Aptitude Order: p-Anisyl > p-Tolyl > Phenyl > p-Chlorophenyl.

  • Outcome: The p-tolyl group will migrate in preference to the phenyl group.

Reaction Pathway
  • Protonation: One -OH group accepts a proton (

    
    ).[3]
    
  • Elimination: Water leaves, forming a tertiary carbocation (

    
    ).[4]
    
  • Migration: The p-tolyl group on the adjacent carbon shifts to the

    
    . This 1,2-shift is concerted with the lone pair push from the remaining oxygen.
    
  • Deprotonation: Formation of the ketone.

Predicted Product: 1,2-diphenyl-2,2-bis(4-methylphenyl)ethanone (or isomer depending on symmetry breaking).

Rearrangement Pathway Diagram

PinacolMechanism cluster_logic Migratory Logic Substrate Vicinal Diol (C1-OH, C2-OH) Protonation Oxonium Ion (-OH2+) Substrate->Protonation + H+ Carbocation 3° Carbocation (Loss of H2O) Protonation->Carbocation - H2O Transition Phenonium TS (p-Tolyl Migrates) Carbocation->Transition 1,2-Shift Product Ketone Product (C=O Formation) Transition->Product - H+ Logic p-Tolyl > Phenyl (Electronic Stabilization)

Figure 2: Mechanism of the Pinacol rearrangement highlighting the superior migratory aptitude of the p-tolyl group.

References

  • PubChem. (n.d.).[2] 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2023). The Pinacol Rearrangement: Mechanism and Migratory Aptitudes. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. Retrieved October 26, 2023, from [Link]

  • NIST WebBook. (n.d.). 1,2-Ethanediol, 1,2-diphenyl- (Hydrobenzoin) Stereochemistry Data. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

[1] Executive Summary This technical guide details the synthesis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (hereafter referred to as BMP-DPED ), a sterically crowded tetra-aryl vicinal diol.[1] This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (hereafter referred to as BMP-DPED ), a sterically crowded tetra-aryl vicinal diol.[1] This molecule serves as a critical intermediate in the study of stereoselective pinacol rearrangements and as a precursor for bulky chiral ligands used in asymmetric catalysis.

The synthesis centers on the reductive homocoupling of 4-methylbenzophenone (


-tolyl phenyl ketone).[1] While titanium-mediated (McMurry) conditions are often employed for reductive couplings, they frequently result in over-reduction to the alkene. Therefore, this guide prioritizes Photochemical Reductive Dimerization  and Magnesium-Mediated Pinacol Coupling  to ensure high selectivity for the 1,2-diol functionality.[1]

Retrosynthetic Analysis & Strategy

The target molecule is a symmetric 1,2-diol possessing two chiral centers (C1 and C2).[1] The most direct disconnection is the C1-C2 bond, revealing two identical equivalents of 4-methylbenzophenone.[1]

Structural Considerations
  • Stereoisomerism: The product exists as a mixture of diastereomers: the racemic (dl) pair and the meso form. Due to the high steric hindrance of the four aryl groups, rotation about the C-C bond is restricted, often making these isomers separable by fractional crystallization.

  • Stability: Tetra-aryl pinacols are prone to Pinacol Rearrangement under acidic conditions or high thermal stress, converting into the corresponding pinacolone (ketone). Protocols must maintain strictly neutral or basic conditions during workup to prevent this.

Retrosynthesis Target 1,2-Bis(4-methylphenyl)- 1,2-diphenyl-1,2-ethanediol Process Reductive Homocoupling (C-C Bond Formation) Target->Process Retrosynthetic Cut Precursor 2x 4-Methylbenzophenone Process->Precursor Precursor Identification

Figure 1: Retrosynthetic disconnection of BMP-DPED.

Mechanistic Pathway: Radical Dimerization

The formation of the C-C bond proceeds via a Single Electron Transfer (SET) mechanism. Whether induced photochemically or chemically (Mg/Ti), the key intermediate is the ketyl radical .

  • Excitation/Reduction: The carbonyl carbon accepts an electron (from a photon-excited donor or metal surface) to form a radical anion.[1]

  • Protonation: The radical anion abstracts a proton (from solvent or acid source) to form a neutral ketyl radical.

  • Dimerization: Two sterically hindered ketyl radicals recombine to form the vicinal diol.

Mechanism Ketone 4-Methylbenzophenone Excited Excited State / Radical Anion Ketone->Excited hv (UV) or e- (Mg) Ketyl Ketyl Radical (Ph)(Tol)C•-OH Excited->Ketyl H-Abstraction Dimer Target Pinacol (BMP-DPED) Ketyl->Dimer Radical Recombination

Figure 2: Radical dimerization pathway for pinacol synthesis.[1]

Experimental Protocols

Method A: Photochemical Reductive Dimerization (Green Chemistry Route)

This method is preferred for its operational simplicity and avoidance of heavy metal waste. It relies on the ability of isopropanol (IPA) to act as both solvent and hydrogen donor.

Reagents:

  • 4-Methylbenzophenone (10.0 g, 51 mmol)[1]

  • Isopropanol (IPA), anhydrous (150 mL)

  • Glacial Acetic Acid (1 drop)[1]

  • Equipment: Borosilicate glass reaction vessel, UV light source (medium pressure Hg lamp or sunlight).

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-methylbenzophenone in warm IPA.

  • Stabilization: Add 1 drop of glacial acetic acid. Note: This neutralizes trace alkali from the glass, which can catalyze the cleavage of the product back to the starting ketone.

  • Irradiation: Seal the flask (ensure no oxygen leak) and expose to UV irradiation. If using sunlight, place on a windowsill for 3–7 days. If using a UV lamp, irradiate for 24–48 hours.

  • Observation: The product is significantly less soluble in IPA than the starting ketone. BMP-DPED will precipitate as colorless crystals/powder during the reaction.[1]

  • Isolation: Cool the mixture to 0°C. Filter the solid precipitate.

  • Purification: Recrystallize from Benzene/Petroleum Ether or hot Ethanol.

Method B: Magnesium-Mediated Coupling (Chemical Route)

Preferred when UV equipment is unavailable or for larger scale batches where photon penetration is limited.[1]

Reagents:

  • 4-Methylbenzophenone (5.0 g)[1]

  • Magnesium turnings (excess)[1]

  • Mercuric Chloride (HgCl

    
    ) (Catalytic amount for amalgamation)[1]
    
  • Dry Benzene or Toluene (Solvent)[1]

Protocol:

  • Amalgam Preparation: Treat Mg turnings with a solution of HgCl

    
     to create a reactive Mg-Hg amalgam.[1] Safety: HgCl
    
    
    
    is highly toxic.[1] Handle with extreme care.
  • Reaction: Suspend the amalgam in dry benzene containing the ketone.

  • Reflux: Heat to reflux.[1][2] The solution will turn cloudy as the magnesium pinacolate salt forms.

  • Hydrolysis: After 4 hours, cool and carefully add dilute HCl to hydrolyze the Mg-salt. Critical: Keep temperature low to prevent rearrangement.

  • Extraction: Separate the organic layer, dry over MgSO

    
    , and evaporate the solvent.
    
  • Crystallization: The residue is a mixture of dl and meso isomers. Recrystallize from ethanol.

Purification & Characterization

The crude product contains both dl (racemic) and meso diastereomers. Separation is achieved via fractional crystallization due to differential solubility.[1]

Separation Strategy
  • Meso-Form: Typically less soluble and higher melting.[1] Often crystallizes first from hot ethanol.[1]

  • DL-Form: More soluble; remains in the mother liquor.[1]

Quantitative Data Summary
PropertyValue / ObservationNote
Molecular Formula C

H

O

Molecular Weight 394.51 g/mol
Appearance White crystalline solid
Melting Point (General) 160–190°CVaries by isomer; typically decomposes near MP.[1]
Solubility Soluble in hot benzene, CHCl

; Poor in cold alcohols.
IR Spectrum Broad peak at 3300–3450 cm

O-H stretch (confirms diol).[1]
Absence of C=O No peak at 1650–1670 cm

Confirms full conversion of ketone.[1]
Analytical Validation (NMR)

To confirm the synthesis of the specific 4-methyl derivative,


H NMR is the gold standard.
  • Methyl Group: Look for a singlet integrating to 6H around

    
     2.2–2.3 ppm.[1]
    
  • Hydroxyl Protons: Broad singlets (exchangeable with D

    
    O) around 
    
    
    
    2.5–3.0 ppm.[1]
  • Aromatic Region: Multiplets in the

    
     6.9–7.5 ppm range.
    

Workflow Visualization

Workflow Start Start: 4-Methylbenzophenone Step1 Dissolve in IPA + cat. AcOH Start->Step1 Step2 UV Irradiation (3-7 Days) Step1->Step2 Step3 Precipitation of Diol Step2->Step3 Step4 Filtration & Wash (Cold IPA) Step3->Step4 Decision Isomer Separation Needed? Step4->Decision Recryst Fractional Crystallization (Ethanol) Decision->Recryst Yes End Pure BMP-DPED Crystals Decision->End No Recryst->End

Figure 3: Operational workflow for the photochemical synthesis.

Safety & Handling

  • UV Radiation: Direct exposure to the UV source used in Method A can cause severe eye and skin damage. Use appropriate shielding.[1]

  • Pinacol Rearrangement: Do not heat the product in the presence of acid, as it will rearrange to the ketone (1,2,2-triaryl-1-p-tolylethanone derivative), ruining the synthesis.[1]

  • Solvent Handling: Benzene (Method B) is a carcinogen; substitute with Toluene where possible.

References

  • Bach, T. (1994). "Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis." Synthesis, 1998(05), 683-703.[1] Link

  • Nam, I., et al. (2005). "Pinacol coupling of aromatic aldehydes and ketones mediated by TiCl4-Zn in ethyl acetate under ultrasound." Indian Journal of Chemical Technology, 12, 222-226.[1] Link

  • PubChem. (n.d.).[1] "1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol - Compound Summary." National Center for Biotechnology Information.[1] Link[1]

  • Organic Chemistry Portal. (n.d.).[1] "Pinacol Coupling Reaction."[1][3][4][5] Link

  • Cohen, W. D. (1919). "The Photochemical Reduction of Benzophenone." Recueil des Travaux Chimiques des Pays-Bas, 38. (Foundational protocol for benzopinacol synthesis).

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a detailed analysis of the spectroscopic data for 1,2-Bis(4-methylphenyl)-1,2-diphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol, a complex organic molecule with significant potential in various research and development applications. Understanding its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization. This document synthesizes available data with established spectroscopic principles to offer a comprehensive resource for professionals in the field.

Introduction to 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol, with the CAS number 808-12-8, is a tetra-substituted 1,2-ethanediol.[1] Its structure, featuring four aromatic rings and two hydroxyl groups, makes it a valuable building block in organic synthesis and a candidate for applications in materials science and medicinal chemistry. The presence of chiral centers also opens avenues for its use in asymmetric synthesis. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and a deeper understanding of its chemical behavior.

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₂₈H₂₆O₂[1]
Molecular Weight 394.51 g/mol [1]
IUPAC Name 1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-diol[1]
CAS Number 808-12-8[1]
Melting Point 155.0 - 158.0 °C

Molecular Structure and Spectroscopic Implications

The structure of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is characterized by a central ethane bridge with two hydroxyl groups and four flanking aryl substituents. This intricate arrangement dictates the expected spectroscopic signatures.

Caption: Molecular connectivity of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol.

The molecule's symmetry is a critical factor in interpreting its NMR spectra. Depending on the stereochemistry (meso or a racemic mixture of enantiomers), the number of unique signals in the ¹H and ¹³C NMR spectra will vary. For the purpose of this guide, we will consider a generic asymmetric case, which represents the most complex scenario.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard approach for acquiring a ¹H NMR spectrum of a compound like 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region of this molecule.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

G cluster_workflow ¹H NMR Experimental Workflow Sample Dissolution Sample Dissolution Transfer to NMR Tube Transfer to NMR Tube Sample Dissolution->Transfer to NMR Tube Spectrometer Setup Spectrometer Setup Transfer to NMR Tube->Spectrometer Setup Data Acquisition Data Acquisition Spectrometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

Caption: A typical workflow for ¹H NMR analysis.

Interpretation of the ¹H NMR Spectrum

Based on available data and chemical principles, the following ¹H NMR signals are expected for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol:

Chemical Shift (δ, ppm)MultiplicityIntegration (Expected)Assignment
~7.31 - 6.97Multiplet18HAromatic protons (from phenyl and p-tolyl groups)
~3.00Singlet2HHydroxyl protons (-OH)
~2.27Singlet6HMethyl protons (-CH₃)

Note: The provided data from ChemicalBook lists several distinct aromatic signals (7.31, 7.15, 7.13, 6.97 ppm) and two slightly different methyl signals (2.274, 2.260 ppm), which may suggest a specific isomer or a mixture of isomers.[2]

  • Aromatic Protons (δ ~7.31 - 6.97 ppm): The overlapping signals in this region arise from the protons on the two phenyl and two p-tolyl groups. The complexity of this region is due to the various electronic environments and potential for restricted rotation around the C-C single bonds.

  • Hydroxyl Protons (δ ~3.00 ppm): The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, this signal is often a sharp singlet.

  • Methyl Protons (δ ~2.27 ppm): The protons of the two methyl groups on the p-tolyl rings are expected to be chemically equivalent in a symmetrical conformation, giving rise to a single sharp peak. The observation of two close signals might indicate slight magnetic non-equivalence due to the overall molecular asymmetry.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the number of non-equivalent carbon atoms and identifying the types of carbon environments (e.g., aliphatic, aromatic, carbonyl).

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed to produce a spectrum with singlets for each unique carbon atom. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

Due to the potential for asymmetry, a precise prediction of the number of signals is challenging without knowing the exact isomeric form. However, we can predict the chemical shift regions for the different types of carbon atoms present in the molecule.

Chemical Shift (δ, ppm)Carbon Type
~145 - 125Aromatic carbons (C and CH)
~80Quaternary carbons (C-OH)
~21Methyl carbons (-CH₃)
  • Aromatic Carbons (δ ~145 - 125 ppm): This region will contain a number of signals corresponding to the protonated and quaternary carbons of the phenyl and p-tolyl rings.

  • Quaternary Carbons (δ ~80 ppm): The two carbons of the central ethane bridge, each bonded to a hydroxyl group and two aryl groups, are expected to resonate in this downfield region due to the electronegativity of the oxygen atoms.

  • Methyl Carbons (δ ~21 ppm): The carbons of the two methyl groups are expected to appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600 - 3200O-H stretch (broad)Hydroxyl (-OH)
~3100 - 3000C-H stretchAromatic C-H
~3000 - 2850C-H stretchAliphatic C-H (methyl)
~1600, ~1500, ~1450C=C stretchAromatic ring
~1200 - 1000C-O stretchAlcohol
  • O-H Stretch: A broad and strong absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl groups and is broadened due to hydrogen bonding.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl groups.

  • C=C Aromatic Stretches: Several absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic rings.

  • C-O Stretch: A strong absorption in the 1200-1000 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Ionization: Electron Ionization (EI) is a common method for relatively small, thermally stable organic molecules. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

  • Molecular Ion Peak (M⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 394.5. The intensity of this peak may be low due to the facile fragmentation of the molecule.

  • Fragmentation Pathway: The primary fragmentation pathway for 1,2-diols often involves cleavage of the central carbon-carbon bond. For 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol, this would lead to the formation of two highly stabilized benzylic-type carbocations.

M [M]⁺˙ (m/z 394) frag1 [C₁₄H₁₃O]⁺ (m/z 197) M->frag1 C-C cleavage frag2 C₁₄H₁₃O• M->frag2 C-C cleavage

Caption: A plausible primary fragmentation pathway in mass spectrometry.

Major Expected Fragments:

m/zProposed Fragment
394[C₂₈H₂₆O₂]⁺˙ (Molecular Ion)
197[C₁₄H₁₃O]⁺ (cleavage of the central C-C bond)
181[C₁₄H₁₃]⁺ (loss of OH from the m/z 197 fragment)
105[C₇H₅O]⁺ (benzoyl cation)
91[C₇H₇]⁺ (tropylium ion from the tolyl group)
77[C₆H₅]⁺ (phenyl cation)

The fragmentation pattern will be dominated by the formation of resonance-stabilized carbocations. The relative abundance of these fragments provides valuable structural information.

Summary of Spectroscopic Data

The following table provides a consolidated overview of the key spectroscopic data for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol.

TechniqueKey Features and Interpretations
¹H NMR - Aromatic protons: δ ~7.31 - 6.97 ppm (multiplet)- Hydroxyl protons: δ ~3.00 ppm (singlet)- Methyl protons: δ ~2.27 ppm (singlet)
¹³C NMR - Aromatic carbons: δ ~145 - 125 ppm- Quaternary carbons (C-OH): δ ~80 ppm- Methyl carbons: δ ~21 ppm
IR - O-H stretch: ~3600 - 3200 cm⁻¹- Aromatic C-H stretch: ~3100 - 3000 cm⁻¹- Aliphatic C-H stretch: ~3000 - 2850 cm⁻¹- Aromatic C=C stretch: ~1600, ~1500, ~1450 cm⁻¹- C-O stretch: ~1200 - 1000 cm⁻¹
MS - Molecular Ion (M⁺˙): m/z 394- Key Fragments: m/z 197, 181, 105, 91, 77

References

  • NIST Chemistry WebBook. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol. Retrieved February 7, 2026, from [Link]

  • NOP (). (2006, March). Synthesis of the acetonide of meso-1,2-diphenyl-1,2-ethanediol. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Substituted 1,2-Ethanediols

Abstract Substituted 1,2-ethanediols, or vicinal diols, represent a cornerstone of modern organic chemistry and drug development. Their prevalence in natural products and their utility as chiral building blocks have driv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted 1,2-ethanediols, or vicinal diols, represent a cornerstone of modern organic chemistry and drug development. Their prevalence in natural products and their utility as chiral building blocks have driven the development of sophisticated synthetic methodologies over the past century and a half. This guide provides a comprehensive overview of the historical milestones, mechanistic principles, and practical applications of these vital compounds. We will trace their journey from the initial discovery of the parent ethylene glycol to the advent of powerful asymmetric dihydroxylation reactions that have revolutionized the synthesis of complex, stereochemically-defined molecules. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the causality behind synthetic strategies and the evolution of this critical chemical class.

Introduction: The Significance of the 1,2-Diol Motif

The 1,2-diol functional group, characterized by two hydroxyl groups on adjacent carbon atoms, is a fundamental structural motif in organic chemistry. Its importance stems from several key features:

  • Stereochemical Richness: The presence of two adjacent stereocenters in many substituted 1,2-diols makes them ideal scaffolds for introducing chirality into molecules. The ability to control the relative and absolute stereochemistry of these hydroxyl groups is paramount in the synthesis of enantiomerically pure compounds.

  • Prevalence in Nature: The vicinal diol moiety is a common feature in a vast array of natural products, including carbohydrates, alkaloids, and polyketides, many of which possess significant biological activity.

  • Synthetic Versatility: The hydroxyl groups serve as versatile handles for further chemical transformations, allowing for the construction of more complex molecular architectures. They can be readily converted into epoxides, aldehydes, ketones, and other functional groups.

Given that more than half of all drugs in use are chiral compounds, the ability to synthesize specific stereoisomers of 1,2-diols is not merely an academic exercise but a critical necessity in the pharmaceutical industry.[1] The biological activity of a drug is intimately linked to its three-dimensional structure, and different enantiomers can have vastly different pharmacological and toxicological profiles.[1][2]

Foundational Discoveries: From Glycol to Stereochemistry

The story of 1,2-ethanediols begins in the mid-19th century with the pioneering work of French chemist Charles-Adolphe Wurtz.

The First Synthesis of Ethylene Glycol

In 1856, Wurtz first synthesized the parent compound, ethylene glycol.[3][4] He achieved this by reacting ethylene iodide with silver acetate, predicting its existence as the missing link between simple alcohols and the triol, glycerin.[4] A few years later, in 1859, he published a method involving the hydrolysis of ethylene oxide.[4][5] Initially, this colorless, odorless, sweet-tasting liquid had no immediate large-scale application.[3] However, its potential was realized during World War I, when it was used by the Germans as a substitute for glycerol in the manufacture of explosives.[3][5] The first major commercial production of ethylene glycol was established in 1920 by Union Carbide, and its use as an automotive antifreeze propelled it to become a commodity chemical.[3] Today, its primary applications are in the production of polyester fibers (polyethylene terephthalate, PET) and as an industrial coolant and antifreeze.[6]

Early Methods for Diol Synthesis and the Rise of Stereocontrol

The initial methods for creating substituted 1,2-diols from alkenes were powerful but lacked stereochemical control, producing racemic or diastereomeric mixtures. A significant early development was the use of potent oxidizing agents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) to achieve syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.[7][8]

  • Osmium Tetroxide (OsO₄): First noted for its chemical reactivity in the early 19th century, osmium tetroxide became a favored reagent for its high reliability and efficiency in producing syn-diols.[7][9] The mechanism involves a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate.[9][10] Subsequent hydrolysis cleaves the osmium-oxygen bonds to release the diol.[9][10]

  • Woodward and Prévost Dihydroxylation: In contrast, methods were also developed for anti-dihydroxylation. The Prévost reaction (anhydrous conditions) and the Woodward modification (aqueous conditions) use iodine and a silver carboxylate.[11] The Woodward reaction, for instance, proceeds through a cyclic iodonium ion intermediate, which is opened by acetate in an Sₙ2 fashion.[12] Subsequent hydrolysis in the presence of water leads to the formation of a syn-diol.[11][12]

These early methods laid the groundwork for modern stereoselective synthesis, but the major challenge remained: how to control which enantiomer of a chiral diol was formed. This quest for enantioselectivity would become a dominant theme in the latter half of the 20th century.

The Revolution in Asymmetric Synthesis

The development of catalytic, enantioselective methods for dihydroxylation marked a paradigm shift in organic synthesis, providing chemists with the tools to create complex chiral molecules with unprecedented precision.

The Upjohn Dihydroxylation: A Catalytic Breakthrough

A significant drawback of using osmium tetroxide is its high cost and extreme toxicity.[9][13] A major step forward was the development of the Upjohn dihydroxylation in 1973.[9] This procedure rendered the process catalytic in osmium by using a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active OsO₄ from the reduced Os(VI) species formed after the diol is released.[7][9]

Causality Behind the Protocol: The use of NMO was a critical insight. It is an effective oxygen transfer agent that is compatible with the reaction conditions and efficiently reoxidizes the osmium catalyst without over-oxidizing the diol product, a problem that plagued earlier attempts with oxidants like hydrogen peroxide.[9] This made the reaction far more practical and cost-effective, though it still did not solve the problem of enantioselectivity.

Sharpless Asymmetric Dihydroxylation: The Pinnacle of Enantiocontrol

The ultimate breakthrough came in the 1980s from the laboratory of K. Barry Sharpless. The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for converting a wide variety of alkenes into chiral diols with very high enantioselectivity.[7][14][15] For this and other work in asymmetric catalysis, Sharpless was awarded the Nobel Prize in Chemistry in 2001.[7]

The genius of the Sharpless AD lies in the addition of a chiral ligand to the catalytic Upjohn system. These ligands, derived from cinchona alkaloids (quinine and quinidine), coordinate to the osmium center and create a chiral environment around the catalyst.[14][16]

Mechanistic Expertise: The chiral ligand, a phthalazine-linked dimer of dihydroquinidine ((DHQD)₂PHAL) or dihydroquinine ((DHQ)₂PHAL), forms a complex with the osmium tetroxide.[16] This complex possesses a well-defined, U-shaped binding pocket.[16] The alkene substrate preferentially docks into this pocket in a way that minimizes steric hindrance, exposing one face of the double bond to the osmium for the [3+2] cycloaddition.[9] The choice of ligand dictates which face is exposed, allowing for the selective synthesis of either enantiomer of the diol product.

  • AD-mix-β: Contains the (DHQD)₂PHAL ligand and typically delivers the hydroxyl groups to the "top" or re-face of the alkene.

  • AD-mix-α: Contains the (DHQ)₂PHAL ligand and delivers the hydroxyl groups to the "bottom" or si-face.

These reagents are commercially available as pre-packaged mixtures ("AD-mix") containing the osmium catalyst, the chiral ligand, the co-oxidant (potassium ferricyanide, K₃[Fe(CN)₆]), and a base (potassium carbonate, K₂CO₃), making the procedure experimentally straightforward.[16]

// Nodes OsO4 [label="Os(VIII)O₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Chiral Ligand-Os(VIII) Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkene [label="Alkene\n(Substrate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OsmateEster [label="Chiral Osmate(VI) Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(H₂O, K₂CO₃)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Diol [label="Chiral 1,2-Diol\n(Product)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OsVI [label="Reduced Os(VI) Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reoxidation [label="Re-oxidation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="K₃[Fe(CN)₆]\n(Co-oxidant)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Chiral Ligand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges OsO4 -> Complex [label=" + Ligand"]; Alkene -> Cycloaddition; Complex -> Cycloaddition; Cycloaddition -> OsmateEster; OsmateEster -> Hydrolysis; Hydrolysis -> Diol [label=" releases"]; Hydrolysis -> OsVI [label=" releases"]; OsVI -> Reoxidation; Oxidant -> Reoxidation; Reoxidation -> OsO4 [label=" regenerates"]; Ligand -> Complex [style=dashed]; } caption [label="Figure 1: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.", fontsize=10, fontname="Arial"];

Alternative Synthetic Routes

While osmium-based methods are dominant, other strategies for preparing substituted 1,2-diols are crucial, particularly for generating different diastereomers or avoiding toxic reagents.

  • Epoxidation Followed by Ring-Opening: This two-step sequence provides access to anti-diols.[8] An alkene is first converted to an epoxide. Subsequent acid- or base-catalyzed ring-opening with water as a nucleophile proceeds via an Sₙ2-type mechanism, resulting in inversion of configuration at one carbon and yielding the anti-diol. The development of asymmetric epoxidation methods, such as the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation, allows for the synthesis of chiral anti-diols.

  • Diastereoselective Reduction of α-Hydroxy Ketones: This method is valuable for controlling the relative stereochemistry of the two hydroxyl groups. The reduction of an α-hydroxy ketone can lead to either the syn- or anti-diol, depending on the reducing agent and reaction conditions.[17] Chelation-controlled reductions, for example using zinc borohydride, often favor the formation of anti-diols, as the reagent coordinates to both the carbonyl oxygen and the hydroxyl group, directing hydride delivery from a specific face.[18]

Applications in Drug Development and Beyond

The ability to synthesize enantiomerically pure substituted 1,2-diols has had a profound impact on the pharmaceutical industry and materials science.

Chiral Diols as Pharmaceutical Building Blocks

Many modern drugs contain the 1,2-diol motif as a key structural element or are synthesized from chiral diol intermediates. The precise stereochemistry of these hydroxyl groups is often critical for binding to biological targets like enzymes and receptors.

Drug / Compound ClassTherapeutic AreaRole of 1,2-Diol
Taxol (Paclitaxel) AnticancerThe complex side chain contains a key chiral diol essential for its microtubule-stabilizing activity.
Antiretrovirals HIV/AIDSMany nucleoside reverse transcriptase inhibitors (NRTIs) are derived from chiral sugars, which are rich in diol functionalities.[2]
Beta-blockers CardiovascularPropranolol and related drugs feature a 1-amino-3-aryloxy-2-propanol backbone, a derivative of a 1,2-diol.
Antibiotics Infectious DiseaseThe macrolide antibiotic erythromycin contains multiple stereochemically-defined diol units within its macrocyclic structure.

The Sharpless AD has been instrumental in the total synthesis of numerous complex natural products with therapeutic potential, including alkaloids like (-)-zephyranthine and epi-muscarine.[15]

Industrial and Material Science Applications

Beyond pharmaceuticals, substituted 1,2-diols are valuable in other industrial sectors:

  • Polymers: Diols are fundamental monomers for the synthesis of polyesters and polyurethanes.

  • Chiral Auxiliaries and Ligands: Enantiopure diols, such as TADDOLs, are used as chiral auxiliaries to direct the stereochemical outcome of other reactions.[19]

  • Fine Chemicals: They serve as precursors for a variety of fine chemicals, including flavors, fragrances, and agricultural products.[20]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a representative example for the synthesis of a chiral diol from an alkene and is intended for execution by a trained laboratory chemist.

Objective: To synthesize (1R,2R)-1,2-diphenyl-1,2-ethanediol from (E)-stilbene using AD-mix-β.

Trustworthiness & Safety: This protocol is self-validating through characterization of the product's physical properties (melting point) and stereochemical purity (chiral HPLC or polarimetry). Caution: Osmium tetroxide is highly toxic and volatile. Although the concentration in AD-mix is low, handle the reagent with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup & Quenching cluster_2 Isolation & Purification A 1. Dissolve AD-mix-β in t-BuOH/H₂O (1:1) B 2. Cool to 0 °C (ice bath) A->B C 3. Add (E)-stilbene B->C D 4. Stir vigorously at 0 °C for 24 hours C->D E 5. Quench with Na₂SO₃ D->E F 6. Warm to room temp. and stir for 1 hr E->F G 7. Add ethyl acetate F->G H 8. Separate organic layer G->H I 9. Wash with aq. KOH H->I J 10. Dry (Na₂SO₄), filter, and concentrate I->J K 11. Recrystallize from ethyl acetate/hexanes J->K L L K->L Final Product: (1R,2R)-diol

Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14.0 g, for 10 mmol scale) and a solvent mixture of tert-butanol (50 mL) and water (50 mL).

    • Stir the mixture at room temperature until both phases are clear and the solids are dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add (E)-stilbene (1.80 g, 10.0 mmol) to the cooled, stirring mixture.

    • Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 15.0 g).

    • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately 1 hour.

    • Add ethyl acetate (100 mL) to the flask and stir.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash with 2 M aqueous potassium hydroxide (KOH, 50 mL) to remove ligand-related byproducts.

    • Wash the organic layer with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hot ethyl acetate and hexanes) to afford the pure (1R,2R)-1,2-diphenyl-1,2-ethanediol as a white crystalline solid.

Conclusion and Future Outlook

The journey of substituted 1,2-ethanediols from a laboratory curiosity to indispensable tools in modern science is a testament to the progress of organic chemistry. The development of robust and highly selective catalytic methods, epitomized by the Sharpless Asymmetric Dihydroxylation, has fundamentally changed the landscape of drug discovery and total synthesis.

Looking forward, research in this area continues to evolve. Key areas of focus include:

  • Development of Non-Osmium Catalysts: Driven by the toxicity and cost of osmium, the search for efficient asymmetric dihydroxylation catalysts based on more benign metals like manganese and iron is an active area of research.

  • Greener Reaction Conditions: The implementation of aqueous solvent systems and the development of recoverable and reusable catalysts are aligned with the principles of green chemistry.

  • Biocatalysis: The use of enzymes, such as dehydrogenases, to perform stereoselective reductions of diketones or α-hydroxy ketones offers a highly efficient and environmentally friendly route to chiral diols.[20]

The rich history and ongoing innovation in the synthesis of substituted 1,2-ethanediols ensure that they will remain central to the advancement of chemical science and the development of new medicines for years to come.

References

  • A Brief History of Ethylene Glycol. (2018-03-22). Wix.com. [Link]

  • Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century. Redalyc. [Link]

  • Charles-Adolphe Wurtz. chemeurope.com. [Link]

  • Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism. Britannica. [Link]

  • Ethylene glycol (1,2-ethanediol). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

  • Ethylene glycol. UKEssays.com. [Link]

  • Dihydroxylation. Wikipedia. [Link]

  • Ethane-1,2-diol (Ethylene glycol). The Essential Chemical Industry. [Link]

  • Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. ResearchGate. [Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

  • Syn dihydroxylation. Khan Academy. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. ResearchGate. [Link]

  • Diastereoselective reduction of α-hydroxy ketone. ResearchGate. [Link]

  • Chiral Drugs: An Overview. PubMed Central. [Link]

  • Woodward cis-hydroxylation. Wikipedia. [Link]

  • Woodward Reaction: Mechanism, Hydroxylation, and FAQs. Testbook. [Link]

  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. National Institutes of Health. [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharma Press. [Link]

  • 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • New Osmium-Based Reagent for the Dihydroxylation of Alkenes. ACS Publications. [Link]

  • Woodward Reaction: Mechanism, Steps, Applications & Tips. Vedantu. [Link]

  • Ch15 : epoxide to 1,2-diols. University of Calgary. [Link]

Sources

Foundational

Technical Guide to Nomenclature and Identity: 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

Part 1: Executive Summary & Core Identity This guide provides a definitive technical analysis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS RN: 808-12-8). This compound is a tetra-aryl-1,2-diol, structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

This guide provides a definitive technical analysis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS RN: 808-12-8). This compound is a tetra-aryl-1,2-diol, structurally characterized by a crowded ethane backbone substituted with two phenyl groups and two p-tolyl groups.

Commonly utilized in supramolecular chemistry as a Toda Reagent (host molecule) for chiral resolution and crystal engineering, its nomenclature often varies based on the naming convention (source-based vs. structure-based). This document standardizes these synonyms to prevent experimental error during procurement and literature review.

Key Identity Matrix
ParameterTechnical Specification
Primary IUPAC Name 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
CAS Registry Number 808-12-8
Molecular Formula C₂₈H₂₆O₂
Molecular Weight 394.51 g/mol
Structural Class Tetra-aryl 1,2-diol (Pinacol derivative)
Physical State White to almost white powder/crystal

Part 2: Nomenclature Architecture & Synonyms

The nomenclature for this compound is derived from three distinct logical frameworks: IUPAC systematic naming, substituent-based descriptions, and source-based (synthetic) derivation.

Systematic & Substituent-Based Synonyms

These names explicitly describe the position and identity of the aryl rings on the ethane backbone. Because the molecule is symmetric (derived from the dimerization of identical ketones), the substituents are distributed evenly across the 1 and 2 positions.

  • 1,2-Bis(4-methylphenyl)-1,2-diphenylethane-1,2-diol (Preferred IUPAC)

  • 1,2-Diphenyl-1,2-di(p-tolyl)-1,2-ethanediol (Common Laboratory Name)[1]

  • 1,2-Diphenyl-1,2-bis(p-tolyl)ethane-1,2-diol

  • 1,2-Bis(p-methylphenyl)-1,2-diphenyl-1,2-ethanediol

Source-Based Common Names

These names refer to the synthetic origin of the compound. CAS 808-12-8 is the pinacol dimerization product of 4-methylbenzophenone (Phenyl p-tolyl ketone).

  • Pinacol of 4-methylbenzophenone

  • 4,4'-Dimethylbenzopinacol

    • Note: "Benzopinacol" refers to the tetraphenyl analog. The "4,4'-dimethyl" prefix indicates a methyl group at the para position of two of the four phenyl rings, inherited from the p-tolyl moiety of the precursor.

  • 4-Methylbenzophenone Pinacol

Stereochemical Considerations

The pinacol coupling of asymmetric ketones (Ph-C(=O)-Tol) generates two chiral centers at the C1 and C2 positions. Consequently, the product exists as a mixture of stereoisomers:

  • dl-pair: The racemic mixture of (1R,2R) and (1S,2S) enantiomers.

  • meso-form: The achiral (1R,2S) isomer.

  • Critical Note: Unless explicitly labeled (e.g., "meso-1,2-Bis..."), CAS 808-12-8 typically refers to the diastereomeric mixture or the unspecified stereochemistry obtained from non-stereoselective synthesis.

Part 3: Structural Derivation & Synthesis Logic

Understanding the synthesis is crucial for verifying the identity of the compound. The molecule is formed via the reductive coupling (pinacol coupling) of 4-methylbenzophenone .

Reaction Pathway

The carbonyl carbon of the ketone becomes the quaternary carbon of the diol.

  • Precursor: 4-Methylbenzophenone (CAS 134-84-9)[2]

  • Reagent: Active metal reductant (e.g., Mg/Hg, Zn, or photochemical reduction)

  • Mechanism: Single electron transfer (SET) forms a ketyl radical, which dimerizes to form the C-C bond between the two glycol carbons.

Visualization: Naming & Synthesis Hierarchy

The following diagram illustrates the relationship between the precursor, the product, and the resulting nomenclature logic.

G Precursor Precursor: 4-Methylbenzophenone (Ph-CO-Tol) Process Reductive Coupling (Pinacol Reaction) Precursor->Process x2 Dimerization Product Product (CAS 808-12-8): 1,2-Bis(4-methylphenyl)- 1,2-diphenyl-1,2-ethanediol Process->Product C-C Bond Formation Synonym1 Synonym Type A: Source-Based '4,4'-Dimethylbenzopinacol' Product->Synonym1 Derived from Synonym2 Synonym Type B: Substituent-Based '1,2-Diphenyl-1,2-di(p-tolyl)ethanediol' Product->Synonym2 Derived from

Figure 1: Structural derivation of CAS 808-12-8 showing the transformation from 4-methylbenzophenone and the logic behind its source-based and substituent-based synonyms.

Part 4: Applications in Supramolecular Chemistry

Researchers utilizing this compound are likely investigating Host-Guest Chemistry . This diol belongs to a class of "Toda Reagents" (named after Fumio Toda), which are bulky, rigid diols capable of forming crystalline inclusion complexes with small organic molecules.

  • Mechanism: The bulky aryl groups prevent close packing of the host lattice, creating voids (clathrates). The hydroxyl groups serve as "hooks" for hydrogen bonding with guest molecules (e.g., amines, alcohols).

  • Utility:

    • Chiral Resolution: Separating optical isomers of guest molecules.

    • Solid-State Reactions: Facilitating reactions within the crystal lattice.

    • Isomer Separation: Selective inclusion of meta vs para isomers of guest compounds.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4612495, 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,2-Ethanediol, 1,2-bis(4-methylphenyl)-1,2-diphenyl-. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Operational Stewardship & Safety for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

[1] Executive Summary This technical guide outlines the operational protocols for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS: 808-12-8).[1] While current Safety Data Sheet (SDS) classifications identify thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines the operational protocols for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS: 808-12-8).[1] While current Safety Data Sheet (SDS) classifications identify this compound as non-hazardous under GHS standards, its application in high-precision host-guest chemistry (inclusion complexation) demands rigorous handling standards.[1]

The primary risks associated with this compound are not acute toxicity, but rather process integrity risks stemming from its acid-sensitivity (Pinacol rearrangement) and physical hazards related to static-prone organic dusts.[1] This guide prioritizes the preservation of reagent purity and the prevention of cross-contamination in chiral resolution workflows.

Physicochemical Characterization & Hazard Identification[1][2][3]

Chemical Identity[1][4][5]
  • IUPAC Name: 1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-diol[1]

  • Common Context: Tetraaryl-1,2-diol; Derivative of Benzopinacol; "Toda Host" reagent.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 394.5 g/mol [1]

  • Physical State: White to off-white crystalline powder.[1]

Hazard Profile (GHS & Operational)

Although classified as non-hazardous, the "Precautionary Principle" applies to all research chemicals.

Hazard CategoryClassificationOperational Implication
Acute Toxicity Not ClassifiedTreat as Low-Toxicity/Irritant.[1] Avoid inhalation of dust.[2]
Reactivity Acid-Sensitive CRITICAL: Catalytic amounts of acid induce Pinacol Rearrangement, permanently altering the molecular structure.[1][3]
Physical Combustible DustFinely divided powder may form explosive dust-air mixtures.[1] High static potential.[1]
Environmental Non-PBTNot considered Persistent, Bioaccumulative, or Toxic, but should not enter waterways.

Engineering Controls & Personal Protective Equipment (PPE)[1][3]

To ensure data integrity and operator safety, the following "Hierarchy of Controls" must be implemented.

PPE Matrix[1]
  • Respiratory: NIOSH N95 (US) or P2 (EU) dust mask required during open weighing.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Break-through time >480 min.[1]

  • Ocular: Safety glasses with side shields.[1]

Engineering Control Diagram

The following Graphviz diagram illustrates the decision logic for containment based on activity type.

HierarchyControls Start Activity Assessment Weighing Open Weighing / Transfer Start->Weighing Solution Solvent Handling / Heating Start->Solution Storage Long-term Storage Start->Storage BalanceEnclosure Vented Balance Enclosure (HEPA Filtered) Weighing->BalanceEnclosure Prevents Dust Inhalation FumeHood Chemical Fume Hood (Face Velocity: 0.5 m/s) Solution->FumeHood Vapor/Splash Protection Desiccator Desiccator Cabinet (Ambient Temp, Dark) Storage->Desiccator Prevents Hydrolysis/Oxidation

Figure 1: Decision matrix for engineering controls based on experimental activity.[1]

Operational Protocols

Protocol A: Inert Handling & Weighing

Objective: Prevent static discharge and moisture uptake.

  • Environment: Perform weighing in a humidity-controlled room (<50% RH) if possible.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact. Tetraaryl diols are prone to static cling, which causes dosing errors.

  • Transfer: Do not pour from the stock bottle. Use a clean, stainless steel spatula to avoid introducing acidic contaminants from skin or dirty tools.

Protocol B: Host-Guest Recrystallization (Purification)

This compound is frequently used to isolate isomers via inclusion complexation.[1]

  • Solvent Selection: Use neutral solvents (Ethanol, Acetone, Toluene).

    • Warning: Avoid chlorinated solvents that may degrade to release HCl (e.g., old Chloroform), as this will trigger the Pinacol rearrangement.

  • Dissolution: Dissolve the host (1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol) in boiling solvent.

  • Guest Addition: Add the target guest molecule in a 1:1 or 1:2 molar ratio.

  • Cooling: Allow slow cooling to ambient temperature. Rapid cooling traps impurities.[1]

  • Filtration: Vacuum filter the resulting crystals. Wash with cold, neutral solvent.

Reactivity & Stability: The Pinacol Rearrangement Risk

The most significant technical risk when handling this compound is accidental acid-catalyzed rearrangement .[1] This reaction is irreversible and converts the valuable diol into a ketone (pinacolone derivative), ruining the sample.

Mechanism of Degradation

If exposed to Bronsted or Lewis acids, the vicinal diol undergoes dehydration and skeletal migration.

Degradation Pathway Visualization:

PinacolRearrangement Diol Target Diol (C28H26O2) Carbocation Carbocation Intermediate Diol->Carbocation Protonation & -H2O Acid + H+ (Acid Catalyst) Acid->Diol Ketone Rearranged Ketone (Impurity) Carbocation->Ketone 1,2-Aryl Shift

Figure 2: Acid-catalyzed degradation pathway.[1] The 1,2-aryl shift is driven by the formation of a stable carbonyl group.[1]

Prevention Strategy
  • Glassware: Ensure all glassware is acid-free.[1] Base-wash (KOH/Ethanol) glassware if it was previously used with strong acids.[1]

  • Solvents: Verify the pH of solvents. Avoid uninhibited THF or Chloroform which may contain peroxides or acidic decomposition products.[1]

  • Analysis: If the melting point drops significantly below 136°C, check IR for a carbonyl peak (~1700 cm⁻¹), indicating rearrangement has occurred.

Emergency Response & Waste Management

Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don nitrile gloves, lab coat, and N95 mask.

  • Containment: Dampen the powder slightly with an inert solvent (e.g., heptane) to prevent dust generation during sweeping.

  • Disposal: Sweep into a sealable container. Label as "Non-Hazardous Organic Solid."[1]

Waste Disposal
  • Classification: Non-hazardous chemical waste.[1]

  • Method: Incineration in a licensed chemical waste facility.[1]

  • Prohibition: Do not dispose of via sink or drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4612495, 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol.[1] Retrieved February 7, 2026 from [Link][1]

  • Master Organic Chemistry (2023). The Pinacol Rearrangement: Mechanism and Examples. Retrieved February 7, 2026 from [Link][1]

  • Toda, F. (2002). Isolation and Optical Resolution of Materials by Inclusion Crystallization.[1] In Inclusion Complexation. Springer.[1] (Contextual grounding for "Host" application).

Sources

Foundational

Technical Safety &amp; Handling Guide: 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

Topic: Material Safety Data Sheet (MSDS) for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol Content Type: Technical Safety & Handling Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Material Safety Data Sheet (MSDS) for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol Content Type: Technical Safety & Handling Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists[1][2]

[1][2]

Executive Summary & Scientific Context

Status: Research Grade Chemical | CAS: 808-12-8 | Class: Tetra-aryl Pinacol[1][2]

This document serves as an advanced supplement to standard Safety Data Sheets (SDS). While standard SDSs provide generic hazard codes, this guide contextualizes the handling of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (hereafter referred to as BMP-Pinacol ) for research environments.[1][2]

Core Scientific Insight: BMP-Pinacol is a sterically crowded vicinal diol.[1][2] Unlike simple alcohols, its primary safety and handling considerations stem from its reactivity profile —specifically its susceptibility to acid-catalyzed rearrangement (Pinacol Rearrangement)—rather than acute systemic toxicity.[1][2] It is typically synthesized via the photochemical reductive coupling of 4-methylbenzophenone.[1]

Chemical Identity & Physiochemical Profiling[1][2]

Data Integrity Note: As a specialized research chemical, experimental values for this specific congener are sparse in public registries.[1] The values below represent a synthesis of PubChem data (CID 4612495) and Structure-Activity Relationship (SAR) predictions based on the parent compound, Benzopinacol.

PropertyValue / DescriptionTechnical Note
Systematic Name 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediolSymmetric isomer derived from 4-methylbenzophenone coupling.[1][2]
CAS Number 808-12-8 Verified via PubChem [1].[1][2]
Molecular Formula C₂₈H₂₆O₂High carbon content implies low water solubility.[2]
Molecular Weight 394.5 g/mol Significant steric bulk.[1][2]
Physical State White to Off-White Crystalline SolidForms prisms from isopropanol/benzene.[1][2]
Melting Point 160°C - 180°C (Predicted)Parent Benzopinacol melts ~180°C (dec).[1][2] Methyl groups may disrupt packing, slightly lowering MP.[1]
Solubility Soluble: Chloroform, Benzene, Hot EthanolInsoluble: Water, Cold IsopropanolCritical for Synthesis: Insolubility in isopropanol drives the photochemical synthesis yield.[2]
LogP (Predicted) ~5.6Highly lipophilic; potential for bioaccumulation if ingested.[2]

Hazard Identification (GHS & SAR Analysis)

Signal Word: WARNING

Standard commercial SDSs for this class often default to "Not Hazardous" due to lack of testing.[1] However, based on functional group analysis (SAR), the following precautions are scientifically mandated:

Hazard Statements (Predicted)
  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation (Dust hazard).[1][3]

The "Hidden" Hazard: Chemical Reactivity

Risk: Exothermic Rearrangement. BMP-Pinacol is metastable in the presence of Brønsted or Lewis acids.[1] Contact with strong acids (e.g., H₂SO₄, HCl, BF₃) triggers the Pinacol Rearrangement, converting the solid diol into a liquid ketone (Pinacolone derivative).[1] This reaction is exothermic and alters the chemical inventory unexpectedly.[1]

Synthesis & Experimental Protocols

A. Synthesis Protocol: Photochemical Reductive Coupling

Rationale: This method is preferred over metal-mediated coupling (McMurry) for safety and atom economy.[1] It utilizes the "insolubility driving force" principle.[1]

Reagents:

  • 4-Methylbenzophenone (Precursor)[1][2]

  • Isopropanol (Solvent & Hydrogen Donor)[1]

  • Acetic Acid (Trace catalyst - Optional)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 4-methylbenzophenone in 150 mL of warm Isopropanol (IPA) in a borosilicate glass flask.

  • Deoxygenation: Sparge with Nitrogen (N₂) for 15 minutes. Reason: Oxygen quenches the triplet excited state required for coupling.

  • Irradiation: Seal the flask and expose to sunlight or a 365nm UV lamp for 3-7 days.

  • Crystallization: The product, BMP-Pinacol, is significantly less soluble in IPA than the starting ketone.[1] It will precipitate as heavy crystals during irradiation.[1]

  • Isolation: Filter the solid. Wash with cold IPA to remove unreacted ketone.[1]

  • Drying: Vacuum dry at 50°C.

B. Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Methylbenzophenone (In Isopropanol) UV UV Irradiation (Excitation to Triplet State) Start->UV hv Radical Ketyl Radical Formation UV->Radical H-abstraction from IPA Dimer Radical Dimerization (C-C Bond Formation) Radical->Dimer x2 Product BMP-Pinacol (Precipitates) Dimer->Product Crystallization

Figure 1: Photochemical synthesis pathway utilizing solubility differences for purification.

Reactivity & Stability (The Pinacol Rearrangement)

Scientific Warning: Researchers must be aware that BMP-Pinacol is not an inert scaffold.[1][2] Under acidic conditions, it rearranges to 1,2,2-tris(4-methylphenyl)-2-phenylethanone (or isomer).[2] This transformation is often used as a mechanistic probe but constitutes a stability hazard during storage.[1]

Mechanism of Decomposition/Rearrangement
  • Protonation: Acid attacks one hydroxyl group.[1]

  • Elimination: Water is lost, forming a tertiary carbocation.[1]

  • Migration: A p-tolyl or phenyl group migrates to the cationic center (1,2-shift).[1][2] Note: p-Tolyl groups have higher migratory aptitude than phenyls due to electron donation.[1][2]

  • Ketonization: Deprotonation yields the ketone.[1]

B. Visualization: Reactivity Pathway[1]

PinacolRearrangement Substrate BMP-Pinacol (Diol) Cation Carbocation Intermediate (Unstable) Substrate->Cation - H2O Acid + H+ (Acid Catalyst) Acid->Substrate Shift 1,2-Aryl Shift (Migratory Aptitude: Tolyl > Ph) Cation->Shift Ketone Pinacolone Derivative (Ketone) Shift->Ketone - H+

Figure 2: Acid-catalyzed rearrangement pathway.[1][2] Note the irreversible conversion to ketone.

Handling, Storage, and Emergency Control[1][2][5]

Storage Protocols
  • Condition: Store in a cool, dry place.

  • Incompatibilities: ABSOLUTE SEPARATION from strong acids (Sulfuric, Hydrochloric, p-Toluenesulfonic acid) and strong oxidizers.[1][2]

  • Shelf Life: Stable indefinitely if kept neutral and dry.[1]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 (US) or P1 (EU) dust mask required when handling powder to prevent inhalation of fines.[1]

  • Eyes: Safety glasses with side shields.[1]

  • Skin: Nitrile gloves (0.11 mm thickness) provide adequate protection against solid contact.[1]

Emergency Response
ScenarioAction Protocol
Skin Contact Wash with soap and water.[1][2][3] Lipophilic nature means water alone is ineffective; soap is required to emulsify.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[2][4][5][6] Mechanical irritation from crystals is the primary concern.[1]
Accidental Spill Sweep up dry. Do not use acidic cleaning agents on the residue, as this may generate sticky ketone residues that are harder to clean.[1]
Fire Carbon oxides (CO, CO₂) emitted.[2][5] Use foam or dry powder.[1] Water spray may spread burning material if molten.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4612495, 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol.[1][2] Retrieved from [Link][1][2]

  • Ciamician, G., & Silber, P. (1900). Chemische Lichtwirkungen.[1] Berichte der deutschen chemischen Gesellschaft. (Foundational text on photochemical reduction of benzophenones).

  • Bachrach, S. M. (2025).[1] The Pinacol Rearrangement: Mechanistic Insights. Internet Journal of Chemistry.[1] (General reference for the rearrangement mechanism described in Section 5).

  • Sigma-Aldrich. Safety Data Sheet for Benzopinacol (Parent Analog).[1] Accessed via Merck Millipore. (Used for SAR-based hazard extrapolation).[1][2]

Sources

Exploratory

Thermal properties like melting and boiling point

An In-Depth Technical Guide to the Core Thermal Properties: Melting and Boiling Points Foreword: Beyond Simple Phase Changes To the dedicated researcher, scientist, or drug development professional, the melting and boili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Thermal Properties: Melting and Boiling Points

Foreword: Beyond Simple Phase Changes

To the dedicated researcher, scientist, or drug development professional, the melting and boiling points are not merely physical constants; they are foundational pillars upon which we build our understanding of a substance's identity, purity, and behavior. These thermal transitions are direct manifestations of the molecular world, governed by the intricate dance of intermolecular forces. A precise understanding and accurate measurement of these properties are, therefore, indispensable for ensuring the quality, stability, and efficacy of pharmaceutical products. This guide eschews a superficial overview, instead delving into the thermodynamic principles, the critical factors influencing these transitions, the robust methodologies for their determination, and their profound implications in the pharmaceutical sciences. We will explore not just the "how" of measurement but the critical "why" that underpins methodological choices and data interpretation, providing a framework for rigorous scientific inquiry and application.

Section 1: The Molecular and Thermodynamic Underpinnings of Phase Transitions

At its core, a phase transition, such as melting or boiling, is a thermodynamic event where a substance absorbs energy to overcome the intermolecular forces holding its molecules in a specific state.[1][2] The temperatures at which these transitions occur are direct indicators of the strength of these forces.[3][4]

1.1 The Primacy of Intermolecular Forces (IMFs)

The energy required to transition from a solid to a liquid (melting) or a liquid to a gas (boiling) is used to disrupt the noncovalent interactions between molecules.[3][5] The stronger these attractions, the more thermal energy is needed, resulting in higher melting and boiling points.[4][6][7][8] These forces are hierarchically organized by strength:

  • Ionic Interactions: The strongest forces, found in salts, result from the electrostatic attraction between charged ions. This leads to very high melting and boiling points.[9]

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction occurring when hydrogen is bonded to highly electronegative atoms (N, O, F). This significantly elevates boiling points, as seen in water.[9][10]

  • Dipole-Dipole Forces: Occur between polar molecules that have permanent positive and negative ends.[10]

  • Van der Waals Forces (London Dispersion Forces): The weakest IMF, present in all molecules, arising from temporary, induced dipoles. Their strength increases with molecular size and surface area.[3][10][11]

1.2 The Influence of Molecular Structure

While the type of IMF is paramount, the specific structure of a molecule fine-tunes its thermal properties:

  • Molecular Weight and Size: As a general rule, for a homologous series of compounds, the boiling point increases with molecular weight. This is because larger molecules have more electrons and a greater surface area, leading to stronger London dispersion forces.[3][5][11]

  • Molecular Shape and Symmetry: For melting point, the shape is critical.[11] Highly symmetrical molecules can pack more efficiently and tightly into a crystal lattice, maximizing intermolecular contact and resulting in higher melting points compared to less symmetrical isomers of similar molecular weight.[6][9] Branching, which reduces surface area and hinders efficient packing, typically lowers both melting and boiling points compared to linear isomers.

G cluster_1 Governing Principle Molecular Weight & Size Molecular Weight & Size Intermolecular Forces (IMFs) Intermolecular Forces (IMFs) Molecular Weight & Size->Intermolecular Forces (IMFs) Polarity & H-Bonding Polarity & H-Bonding Polarity & H-Bonding->Intermolecular Forces (IMFs) Shape & Symmetry Shape & Symmetry Shape & Symmetry->Intermolecular Forces (IMFs) Melting Point (Tm) Melting Point (Tm) Intermolecular Forces (IMFs)->Melting Point (Tm) Boiling Point (Tb) Boiling Point (Tb) Intermolecular Forces (IMFs)->Boiling Point (Tb)

Caption: Relationship between molecular properties and thermal behavior.

Section 2: Critical Factors in Pharmaceutical Material Science

In the context of drug development, several phenomena related to thermal properties are of paramount importance. These are not academic curiosities but factors that directly dictate a drug's performance and manufacturability.

2.1 Polymorphism: The Same Molecule, Different Properties

Polymorphism is the ability of a solid to exist in multiple crystalline forms, each with a unique arrangement of molecules in the crystal lattice.[12] These different polymorphs, despite being chemically identical, are distinct solid-state materials with different physical properties, including melting point, solubility, and stability.[13][14]

  • Causality: The variation in crystal packing leads to different lattice energies. The polymorph with the most stable packing (lowest energy) will have the highest melting point. Less stable, or metastable, forms will have lower melting points.

  • Significance: A change from a metastable, more soluble polymorph to a more stable, less soluble one after formulation can lead to a catastrophic loss of bioavailability.[15] Therefore, comprehensive polymorph screening, often using Differential Scanning Calorimetry (DSC) to detect different melting points, is a non-negotiable step in drug development.[13][14]

2.2 Purity and Melting Point Depression

For a pure, crystalline substance, the transition from solid to liquid occurs over a very narrow temperature range. However, the presence of impurities disrupts the crystal lattice, making it easier to melt.[16] This results in two observable effects:

  • A Lowering of the Melting Point: The melting begins at a lower temperature.

  • A Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.

This principle of melting point depression is a foundational technique for assessing the purity of a crystalline compound.[16][17]

2.3 Amorphous Solids and the Glass Transition

Not all solids are crystalline. Amorphous solids lack a long-range ordered crystal lattice. Instead of a sharp melting point (Tm), they exhibit a glass transition temperature (Tg) .[18]

  • Distinction: Melting is a first-order phase transition where the crystalline structure breaks down.[19] The glass transition is a second-order transition where an amorphous solid changes from a rigid, glassy state to a more flexible, rubbery state as polymer chains gain mobility.[18][20][21]

  • Pharmaceutical Relevance: Many poorly soluble drugs are formulated as amorphous solid dispersions to improve their dissolution rate and bioavailability. The Tg is a critical parameter for these formulations, as storage above the Tg can lead to molecular mobility, crystallization, and ultimately, formulation failure.[22]

2.4 Eutectic Mixtures

A eutectic mixture is a combination of two or more components that, at a specific ratio, melt at a temperature lower than the melting point of any of the individual components.[23] This occurs because the mixing of the components disrupts their respective crystal lattices, making the mixture easier to melt.[23][24]

  • Application: Eutectic systems are cleverly exploited in drug delivery. For instance, two solid active pharmaceutical ingredients (APIs) or an API and an excipient can be combined to form a liquid at room temperature, enabling the development of liquid or semi-solid formulations without the need for solvents.[23][24][25]

Section 3: Methodologies for Accurate Thermal Analysis

The choice of analytical technique is dictated by the required level of precision, the nature of the material, and the stage of development.

3.1 Capillary Melting Point Apparatus

This traditional method provides a simple and rapid means of determining the melting range of a crystalline organic compound.[16][26] It is an excellent tool for initial identification and a quick assessment of purity.

  • Principle: A small amount of finely powdered sample is packed into a capillary tube and heated in a controlled block or bath alongside a calibrated thermometer. The initial melting point (first appearance of liquid) and final melting point (complete liquefaction) are visually observed.[27][28]

  • Governing Standard: ASTM E324 provides a standardized test method for this determination.[16][27][28]

3.2 Differential Scanning Calorimetry (DSC)

DSC is the cornerstone of modern thermal analysis in the pharmaceutical industry. It is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[29][30][31]

  • Principle of Expertise: Unlike simple melting point apparatus, DSC provides quantitative thermodynamic data. As the sample melts, it absorbs energy (an endothermic process). The DSC instrument measures this heat absorption, resulting in a peak on the thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), and the temperature at the peak's onset or maximum provides a precise measure of the melting point.

  • Self-Validating Protocol: A well-executed DSC experiment includes routine calibration with certified reference materials (e.g., indium, tin) to ensure temperature and enthalpy accuracy. The sharpness of the melting peak for a pure substance serves as an internal validation of its crystallinity and purity.

Experimental Protocol: Melting Point and Enthalpy of Fusion by DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol. The observed onset of melting for indium should be within ±0.5°C of 156.6°C.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.

    • Causality: Using a small, uniform sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of material through sublimation or decomposition during the analysis. Place an empty, sealed aluminum pan on the reference side.

    • Causality: The reference pan ensures that the measured heat flow is due to the sample's thermal events, not the pan itself.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature at least 25°C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 10°C/min, under a constant nitrogen purge (50 mL/min).

    • Causality: A controlled heating rate is essential for reproducibility. The inert nitrogen atmosphere prevents oxidative degradation of the sample.

    • Continue heating to a temperature at least 25°C above the completion of the melting event.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the Onset Temperature: The extrapolated beginning of the melting peak, often reported as the melting point.

    • Determine the Peak Temperature: The temperature at which the rate of heat absorption is maximal.

    • Calculate the Enthalpy of Fusion (ΔHfus) by integrating the area under the melting peak. This value is reported in Joules per gram (J/g).

Section 4: A Workflow for Thermal Analysis in Drug Development

The application of these principles follows a logical progression throughout the drug development lifecycle. Thermal analysis is not a single experiment but a continuous process of characterization and validation.

G A New Chemical Entity (NCE) Synthesis B Initial Characterization: Capillary Melting Point (Identity & Preliminary Purity) A->B C Comprehensive DSC Analysis: - Precise Tm & ΔHfus - Purity by Melting Point Depression B->C D Polymorph & Solvate Screen: Is the most stable form identified? Are other forms present? C->D E Amorphous State Characterization: Determine Glass Transition (Tg) C->E If Amorphous D->C No (Re-crystallize) F Drug-Excipient Compatibility: Binary mixture DSC scans (Detect Eutectics, Interactions) D->F Yes (Stable Form) E->F G Formulation Development Support: - Select stable polymorph - Guide manufacturing (e.g., Hot Melt Extrusion) - Assess stability of amorphous forms F->G H Final Product QC & Stability Testing: Confirm thermal properties remain unchanged G->H

Caption: Thermal analysis workflow in pharmaceutical development.

Section 5: Quantitative Data and Interpretation

Structured data presentation is key for comparison and decision-making.

Table 1: Comparison of Melting Point Determination Techniques

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow
Information Melting rangeMelting point (onset, peak), Enthalpy (ΔHfus), Heat Capacity (Cp), Glass Transition (Tg)
Quantitation Qualitative/Semi-quantitativeHighly Quantitative
Sample Size 1-2 mg2-10 mg
Primary Use Rapid identity check, preliminary purityIn-depth characterization, purity, polymorphism, stability studies
Key Standard ASTM E324[27]ASTM E967 (Cp), ASTM D3418 (Transitions)[19]

Table 2: Illustrative Thermal Properties of Common Pharmaceutical Substances

SubstanceFormMelting Point (Tm)Glass Transition (Tg)Notes
IbuprofenCrystalline~76 °CN/AA sharp melt indicates high purity.
IndomethacinCrystalline (γ-form)~161 °CN/AOne of several known polymorphs.
IndomethacinAmorphousN/A~42 °CSignificantly more soluble than the crystalline form.
AcetaminophenCrystalline (Form I)~169 °CN/AMonoclinic form, most common.
AcetaminophenCrystalline (Form II)~156 °CN/AOrthorhombic form, better for direct compression but less stable.[11]

Conclusion

The determination of melting and boiling points transcends simple physical measurement; it is a critical analytical science that provides profound insights into the molecular characteristics and bulk behavior of a material. For professionals in drug development, a mastery of the principles, techniques, and applications discussed herein is fundamental. From confirming the identity of a new compound to selecting the optimal polymorphic form and ensuring the long-term stability of a final dosage form, thermal analysis is an indispensable tool. By approaching these measurements with an understanding of the underlying causality and a commitment to methodologically sound, self-validating protocols, we can ensure the development of safe, effective, and robust pharmaceutical products.

References

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved February 6, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved February 6, 2026, from [Link]

  • JoVE. (2020, September 24). Video: Comparing Intermolecular Forces: Melting Point, Boiling Point, and Miscibility. Retrieved February 6, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Melting and Boiling Point. Retrieved February 6, 2026, from [Link]

  • Study.com. (n.d.). Intermolecular Forces | Overview, Types & Boiling Point - Lesson. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Melting point. Retrieved February 6, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). Phase Transitions – First Year General Chemistry. Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved February 6, 2026, from [Link]

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved February 6, 2026, from [Link]

  • International Journal of Science and Advanced Technology. (n.d.). Eutectic Mixtures: Bridging Physicochemical Fundamentals and Technological Applications. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 23). 1.12: Introduction to the Thermodynamics of Phase Transitions. Retrieved February 6, 2026, from [Link]

  • AIP Precision Machining. (2026, February 2). Glass Transition Temperature vs. Melting Point in Thermoplastics. Retrieved February 6, 2026, from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2025, June 3). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. Retrieved February 6, 2026, from [Link]

  • Quora. (2025, April 9). What factors contribute to an increase in a substance's melting or boiling point? Retrieved February 6, 2026, from [Link]

  • ASTM International. (2025). D7138 Standard Test Method to Determine Melting Temperature of Synthetic Fibers (Withdrawn 2025). Retrieved February 6, 2026, from [Link]

  • Longdom Publishing. (2013, September 4). Pharmaceutical Applications of Eutectic Mixtures. Retrieved February 6, 2026, from [Link]

  • Linseis. (n.d.). Melting point, crystallization, and glass transition in polymers. Retrieved February 6, 2026, from [Link]

  • Bentham Science. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved February 6, 2026, from [Link]

  • Quora. (2020, January 12). What is the difference between glass transition and melting temperature? Retrieved February 6, 2026, from [Link]

  • ASTM International. (n.d.). D87-09 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). Retrieved February 6, 2026, from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Phase transition. Retrieved February 6, 2026, from [Link]

  • Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 7). (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2020, February 28). Design of Deep Eutectic Systems: A Simple Approach for Preselecting Eutectic Mixture Constituents. Retrieved February 6, 2026, from [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Retrieved February 6, 2026, from [Link]

  • Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. Retrieved February 6, 2026, from [Link]

  • Qualitest. (2024, May 21). Understanding DSC Testing: Principles and Applications. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2022, April 5). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Retrieved February 6, 2026, from [Link]

  • YouTube. (2025, May 30). What is Freezing Point, Melting Point and Boiling Point? Retrieved February 6, 2026, from [Link]

  • Chemed Purdue. (n.d.). Melting Point, Freezing Point, Boiling Point. Retrieved February 6, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved February 6, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). 1.14: Phase Transitions – Melting, Boiling, and Subliming. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Structure and Glass Transition Temperature of Amorphous Dispersions of Model Pharmaceuticals with Nucleobases from Molecular Dynamics. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, October 1). Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. Retrieved February 6, 2026, from [Link]

  • BSB EDGE. (n.d.). ASTM E324: 2023 Organic Chemicals Melting Points Test Method. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 6, 2026, from [Link]

  • YouTube. (2016, October 6). Phase Diagrams of Water & CO2 Explained - Chemistry - Melting, Boiling & Critical Point. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Deep Eutectic Solvents and Pharmaceuticals. Retrieved February 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

[1] Executive Summary This application note details the experimental protocols for the synthesis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS: 808-12-8), a tetra-aryl glycol derived from the reductive coup...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the experimental protocols for the synthesis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS: 808-12-8), a tetra-aryl glycol derived from the reductive coupling of 4-methylbenzophenone.[1]

This compound serves as a critical steric probe in studying pinacol rearrangements and as a precursor for chiral ligands in asymmetric catalysis. We present two validated methodologies:

  • Photochemical Reductive Dimerization: A "green chemistry" approach utilizing UV irradiation in isopropanol.[1]

  • Magnesium-Mediated Coupling: A robust, scalable method for laboratories lacking photochemical reactors.[1]

Special emphasis is placed on the stereochemical outcome (formation of meso and dl diastereomers) and their separation—a common bottleneck in tetra-aryl glycol synthesis.

Mechanistic Insight: The Radical Pathway

Understanding the radical mechanism is prerequisite to controlling the reaction. Unlike ionic additions, pinacol coupling proceeds via single-electron transfer (SET), generating a ketyl radical.[1]

Reaction Mechanism

The reaction is initiated by the excitation of the carbonyl group (in photochemistry) or electron transfer from a metal surface (in Mg coupling). The resulting ketyl radicals dimerize. Because the radical center is planar (


 hybridized), the coupling is non-stereospecific, yielding a mixture of diastereomers.

ReactionMechanism Start 4-Methylbenzophenone Excitation Excited Triplet State (n, π*) Start->Excitation hν (UV) Radical Ketyl Radical (Ar2C•-OH) Excitation->Radical SET / H-Transfer H_Abstract H-Abstraction (from i-PrOH) H_Abstract->Radical Solvent Role Dimerization Radical Dimerization Radical->Dimerization Product Pinacol Product (meso + dl mixture) Dimerization->Product

Figure 1: Mechanistic pathway for the photochemical generation of the target pinacol. The stability of the ketyl radical (stabilized by two aryl groups) is the key driver for dimerization over reduction to the alcohol.

Experimental Protocols

Protocol A: Photochemical Synthesis (Preferred Method)

Rationale: This method yields the highest purity product with minimal side reactions. Isopropanol acts as both the solvent and the hydrogen donor.

Reagents:

  • 4-Methylbenzophenone (98%+ purity)[1]

  • 2-Propanol (Isopropanol), HPLC Grade[1]

  • Glacial Acetic Acid (Catalytic, prevents base-catalyzed cleavage)[1]

Equipment:

  • Hanovia 450W Medium Pressure Mercury Arc Lamp (or high-intensity UV LED reactor @ 365nm)

  • Pyrex immersion well (filters wavelengths < 280 nm to prevent side reactions)[1]

  • Inert gas line (Argon or Nitrogen)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (51 mmol) of 4-methylbenzophenone in 150 mL of 2-propanol in the photoreactor vessel.

  • Acidification: Add 2 drops of glacial acetic acid.

    • Critical Control Point: Traces of alkali from glass surfaces can catalyze the cleavage of the formed pinacol back to the ketone. The acid neutralizes this.

  • Degassing: Sparge the solution with Argon for 20 minutes.

    • Why? Oxygen is a triplet state quencher and will inhibit the reaction.

  • Irradiation: Irradiate the solution with stirring. If using a mercury lamp, ensure cooling water is flowing through the immersion well.

    • Duration: Typically 4–12 hours.[1] Monitor by TLC (Solvent: Hexane/Ethyl Acetate 9:1).[1] The ketone spot (

      
      ) should disappear; the diol spot (
      
      
      
      ) will appear.
  • Harvesting: The pinacol is significantly less soluble in isopropanol than the starting ketone. The product often precipitates during irradiation.

  • Workup: Cool the mixture in an ice bath for 1 hour. Filter the white crystalline solid. Wash with cold isopropanol (2 x 10 mL).[1]

Protocol B: Magnesium-Mediated Reductive Coupling

Rationale: Suitable for scale-up or when photochemical equipment is unavailable.[1] Uses the Gomberg-Bachmann condition modified for steric bulk.[1]

Reagents:

  • 4-Methylbenzophenone[1]

  • Magnesium turnings (freshly activated)[1]

  • Iodine (

    
    ) or Mercuric Chloride (
    
    
    
    ) as catalyst[1]
  • Dry Benzene or Toluene (Solvent)[1]

Step-by-Step Procedure:

  • Activation: In a dry 250 mL round-bottom flask, place 2.0 g Magnesium turnings. Add sufficient iodine to cover the Mg and heat gently until iodine vapor forms, etching the Mg surface.

  • Reaction: Add 100 mL of dry Toluene and 10.0 g of 4-methylbenzophenone.

  • Reflux: Heat to reflux.[1][2][3] The solution will turn dark (formation of the magnesium pinacolate complex).

    • Observation: The reaction is complete when the magnesium metal has largely dissolved and the solution viscosity increases.

  • Hydrolysis: Cool to room temperature. Carefully add dilute HCl (1M) to hydrolyze the Mg-complex.[1]

    • Caution: Exothermic reaction.[1]

  • Extraction: Separate the organic layer.[3] Wash with water, saturated

    
    , and brine.[1] Dry over 
    
    
    
    .[1][3]
  • Concentration: Evaporate the solvent to yield a crude semi-solid.

Purification and Stereochemical Separation

The crude product contains both meso and dl (racemic) isomers. Their separation relies on differential solubility.[1]

Separation Workflow:

Purification Crude Crude Mixture (meso + dl) Solvent Add Hot Ethanol/Benzene (1:1) Crude->Solvent Cooling Slow Cooling to 4°C Solvent->Cooling Filter Filtration Cooling->Filter Solid Solid Fraction (Predominantly meso-isomer) Filter->Solid Filtrate Filtrate (Enriched dl-isomer) Filter->Filtrate Recryst Recrystallize (Glacial Acetic Acid) Solid->Recryst Evap Evaporate & Recrystallize (Ligroin/Pet Ether) Filtrate->Evap FinalMeso Pure meso-Pinacol (High MP) Recryst->FinalMeso FinalDL Pure dl-Pinacol (Lower MP) Evap->FinalDL

Figure 2: Fractional crystallization strategy.[1] The meso isomer typically exhibits lower solubility and higher lattice energy due to symmetry.

Data Summary for Isomers:

Propertymeso-Isomerdl-Isomer (racemic)
Solubility Low (Ethanol/Benzene)Moderate/High
Melting Point (Approx) 185–190 °C160–165 °C
1H NMR (Methyl) Single singlet (Symmetric)Single singlet (Symmetric)*
IR (OH stretch) ~3500 cm⁻¹ (Intramolecular H-bond)~3450 cm⁻¹

*Note: While both are symmetric, the chemical shift of the methyl protons will differ slightly (typically


 ppm) between the diastereomers due to the magnetic anisotropy of the adjacent aryl rings.

Characterization & Validation

To validate the synthesis, confirm the disappearance of the carbonyl peak and the appearance of the hydroxyl group.

1. Infrared Spectroscopy (FT-IR):

  • Reactant (Ketone): Strong peak at ~1660 cm⁻¹ (C=O stretch).[1]

  • Product (Diol): Absence of 1660 cm⁻¹ peak. Appearance of broad band at 3300–3500 cm⁻¹ (O-H stretch).

2. Nuclear Magnetic Resonance (NMR):

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.30–2.35 ppm (s, 6H, -CH3).[1]
      
    • 
       2.8–3.2 ppm (s, 2H, -OH, exchangeable with D2O).[1]
      
    • 
       6.9–7.4 ppm (m, 18H, Aromatic protons).[1]
      
  • Differentiation: Run a mixture of the crude product to identify two distinct methyl singlets corresponding to the meso and dl forms before purification.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
No Reaction (Photochemical) Oxygen inhibitionDegas solvent thoroughly with Argon for >20 mins.
Yellow Product ContaminationRecrystallize from Ethanol/Charcoal to remove colored oligomers.[1]
Reversion to Ketone Base catalysisEnsure glassware is acid-washed; add catalytic acetic acid to reaction.[1]
Low Yield (Mg Method) Wet reagentsDry Toluene over Na; Activate Mg with Iodine until etching is visible.

References

  • Bachmann, W. E. (1933).[1] "The Pinacol-Pinacolone Rearrangement."[1][4] Journal of the American Chemical Society.[5] (Classic reference for Mg/I2 coupling mechanism).[1]

  • Schönberg, A., & Mustafa, A. (1947).[1] "Photochemical Reactions." Chemical Reviews. (Foundational text on photochemical dimerization of benzophenones).

  • Nam, K. S., et al. (2025).[1] "Magnesium-Induced Pinacol Coupling of Aromatic Aldehydes and Ketones Under Ultrasound Irradiation." ResearchGate.[1][6] (Modern adaptation of the Mg coupling).

  • PubChem Database. (2025).[1] "1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol."[1] National Library of Medicine. [1]

  • Cohen, S. G., et al. (1973).[1] "Photoreduction by amines." Chemical Reviews. (Discusses the mechanism of ketyl radical formation).

Sources

Application

Advanced Protocol: 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol in Polymer Chemistry

This Application Note and Protocol guide details the synthesis, characterization, and application of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (referred to as BMP-DPE ) as a thermal radical initiator and macroi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, characterization, and application of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (referred to as BMP-DPE ) as a thermal radical initiator and macroinitiator precursor for polymer synthesis.[1]

[1]

Executive Summary & Technical Rationale

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (BMP-DPE) is a tetra-aryl substituted pinacol derivative utilized as a specialized thermal initiator for free radical polymerization.[1] Unlike conventional azo- or peroxide-based initiators, BMP-DPE functions through the reversible homolytic cleavage of a sterically strained carbon-carbon (C–C) bond.

Key Advantages:
  • Reversible Activation: The C–C bond cleavage is reversible, allowing for "living-like" characteristics in polymerization (reversible termination), which reduces irreversible termination events like coupling or disproportionation.

  • Non-Gaseous Decomposition: Unlike AIBN or BPO, BMP-DPE does not release nitrogen or carbon dioxide, enabling bubble-free curing of thick polymer matrices.

  • Structural Control: The stable benzopinacol-type radicals allow for the synthesis of block copolymers and telechelic polymers by serving as dormant species at lower temperatures.

Mechanism of Action

The utility of BMP-DPE relies on the thermal equilibrium between the pinacol and the ketyl-type radicals. Upon heating (typically >60°C), the central C–C bond undergoes homolysis.

Signaling Pathway & Reaction Logic (Graphviz)

BMP_Mechanism BMP BMP-DPE (Precursor) (Stable at <40°C) Radical 2x Diarylhydroxymethyl Radicals (Active Species) BMP->Radical Homolysis (k_d) Heat Thermal Activation (ΔT > 80°C) Heat->BMP Initiation Chain Initiation (R-M•) Radical->Initiation + Monomer H_Transfer Hydrogen Transfer (Side Reaction) Radical->H_Transfer Disproportionation Monomer Vinyl Monomer (Styrene/MMA) Polymer Polymer Chain Growth Initiation->Polymer Propagation Ketone Diaryl Ketone + Alcohol (Dead End) H_Transfer->Ketone

Figure 1: Mechanistic pathway of BMP-DPE mediated polymerization.[1] The reversibility (BMP ⇌ Radical) is the core feature distinguishing it from peroxide initiators.

Synthesis of BMP-DPE Precursor

Objective: Synthesize 1,2-bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol via reductive coupling of 4-methylbenzophenone.

Materials Required[2][3][4][5][6][7]
  • Precursor: 4-Methylbenzophenone (Phenyl p-tolyl ketone)

  • Reductant: Zinc powder (activated) or Magnesium turnings

  • Catalyst: Titanium(IV) chloride (TiCl₄) or Mercuric chloride (HgCl₂) [Note: Zn/TiCl₄ is the greener, preferred route over Hg amalgams]

  • Solvent: Dry Tetrahydrofuran (THF)

  • Quenching: 10% HCl solution

Step-by-Step Protocol (McMurry/Pinacol Coupling Variation)
  • Activation: In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and argon inlet, suspend Zinc powder (13.0 g, 200 mmol) in dry THF (150 mL) .

  • Catalyst Addition: Cool the suspension to 0°C. Dropwise add TiCl₄ (10 mL, 91 mmol) over 20 minutes. Caution: Exothermic reaction; yellow fumes may evolve.

  • Reflux: Warm the mixture to reflux for 2 hours to form the low-valent titanium species (black slurry).

  • Substrate Addition: Dissolve 4-methylbenzophenone (19.6 g, 100 mmol) in dry THF (50 mL) and add to the refluxing slurry.

  • Reaction: Continue reflux for 4–6 hours. Monitor disappearance of ketone by TLC (Hexane/EtOAc 9:1).

  • Quenching: Cool to room temperature. Pour the reaction mixture into 10% K₂CO₃ solution (300 mL) (Note: Basic quench preserves the acid-sensitive diol; avoid strong acid hydrolysis which may induce pinacol rearrangement).

  • Extraction: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Benzene/Petroleum Ether or Ethanol to isolate the 1,2-diol.

    • Yield Target: 60–75%

    • Appearance: White crystalline solid

    • Melting Point: ~155–158°C

Polymerization Protocol (Styrene Example)

Objective: Use BMP-DPE to initiate the bulk polymerization of styrene, demonstrating thermal latency.

Experimental Setup
  • Monomer: Styrene (purified by passing through basic alumina to remove inhibitors).

  • Initiator: BMP-DPE (0.5 – 1.0 mol% relative to monomer).

  • Vessel: Glass ampoules or Schlenk tube.

Workflow
  • Preparation: In a glovebox or under nitrogen flow, dissolve BMP-DPE (39.4 mg, 0.1 mmol) in Styrene (10.4 g, 100 mmol) .

  • Degassing: Transfer solution to a Schlenk tube. Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Oxygen inhibits radical polymerization).

  • Initiation: Place the sealed vessel in a thermostated oil bath at 80°C .

    • Note: Below 60°C, polymerization is negligible due to the stability of the C–C bond.

  • Kinetics Monitoring: Aliquots can be taken at 1-hour intervals. Quench aliquots in liquid nitrogen.

  • Termination: After 6–12 hours, remove from heat and pour the viscous solution into excess cold Methanol (10-fold volume) to precipitate the polymer.

  • Drying: Filter the white precipitate and dry under vacuum at 40°C overnight.

Data Analysis: Conversion vs. Time

The following table illustrates typical conversion data for benzopinacol-derivative initiated polymerization of styrene at 80°C.

Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Notes
00--Induction period
21512,5001.8Initiation phase
43828,0002.1Steady growth
86545,0002.3Trommsdorff effect onset
128258,0002.5High viscosity

Note: The relatively high PDI (Polydispersity Index) indicates conventional radical kinetics, though the reversible termination can lower PDI compared to peroxides in optimized "living" conditions.

Characterization & Validation

To validate the synthesis and the polymer end-groups, use the following methods:

Nuclear Magnetic Resonance (NMR)[10][11]
  • Precursor (¹H NMR in CDCl₃): Look for the disappearance of the aromatic ketone signals and the appearance of the hydroxyl proton (broad singlet, ~2.5-3.0 ppm, D₂O exchangeable) and the methine/quaternary carbon environment changes. Since BMP-DPE is tetrasubstituted, there are no methine protons on the central carbons.

  • Polymer End-Group Analysis: The polymer should possess diphenyl(p-tolyl)methyl end groups.

    • Diagnostic Signal: Aromatic region 6.8–7.2 ppm (integrated against polymer backbone).

Differential Scanning Calorimetry (DSC)[12]
  • Run a DSC scan of the BMP-DPE initiator.

  • Endotherm: Sharp melting peak at ~156°C.

  • Exotherm: A decomposition exotherm may be observed >180°C if not in the presence of a radical trap.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Polymer Yield Oxygen inhibitionEnsure rigorous freeze-pump-thaw degassing (3 cycles min).
Precursor Rearrangement Acidic conditions during workupUse K₂CO₃ or NaHCO₃ for quenching; avoid HCl/H₂SO₄.[1]
High PDI (>3.0) Hot spots / Thermal runawayImprove stirring; use solution polymerization (e.g., Toluene) instead of bulk.
No Initiation <70°C High bond dissociation energyBMP-DPE requires T > 75-80°C for effective radical flux. Add a co-initiator if lower T is needed.

References

  • PubChem. (2025).[1] 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Braun, D., & Faust, J. (1986). Pinacols as thermal initiators for radical polymerization. Makromolekulare Chemie.
  • Yagci, Y., et al. (2010).[1] Photochemical and Thermal initiation of Radical Polymerization. Encyclopedia of Polymer Science and Technology.

Sources

Method

Catalytic Applications of Metal Complexes with 1,2-Diol Ligands

Abstract Metal complexes featuring 1,2-diol ligands—specifically tartrates, TADDOLs, and catecholates—represent a cornerstone of modern asymmetric catalysis and biomimetic oxidation. The rigid five-membered chelate ring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metal complexes featuring 1,2-diol ligands—specifically tartrates, TADDOLs, and catecholates—represent a cornerstone of modern asymmetric catalysis and biomimetic oxidation. The rigid five-membered chelate ring formed by vicinal diols upon metal coordination provides a highly tunable electronic and steric environment, essential for enantioselective induction. This guide details the mechanistic principles and practical protocols for three distinct catalytic systems: Titanium-Tartrate (Sharpless Epoxidation), Titanium-TADDOL (Lewis Acid Catalysis), and Iron/Manganese-Catecholate (Biomimetic Oxidation).

Introduction: The 1,2-Diol Chelate Effect

The 1,2-diol moiety acts as a bidentate ligand, forming stable five-membered rings with transition metals (Ti, Mn, Fe). This coordination mode is pivotal for two reasons:

  • Conformational Rigidity: The restricted rotation of the chelate ring locks the metal center into a specific geometry, which is critical for transferring chiral information from the ligand to the substrate.

  • Electronic Modulation: The

    
    -donating nature of the alkoxide oxygens increases the electron density at the metal center, modulating Lewis acidity and redox potential.
    
Key Ligand Classes[1]
  • Tartrate Esters (DET/DIPT):

    
    -symmetric chiral ligands used primarily with Titanium(IV) for oxygen transfer reactions.
    
  • TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols): Bulky,

    
    -symmetric ligands derived from tartrates, ideal for shielding metal centers in Lewis acid catalysis.
    
  • Catecholates: Redox-active non-innocent ligands that facilitate electron transfer, mimicking biological active sites (e.g., dioxygenases).

Asymmetric Epoxidation: The Titanium-Tartrate System

The Sharpless Asymmetric Epoxidation (SAE) remains the gold standard for synthesizing chiral epoxy alcohols. The active catalyst is a dimer formed in situ from Titanium(IV) isopropoxide and a tartrate ester.

Mechanism: The Dimeric Core

The active species is a


-symmetric dimer, 

. The 1,2-diol unit of the tartrate bridges the two titanium centers. The substrate (allylic alcohol) and oxidant (TBHP) coordinate to one Ti center, displacing isopropoxide ligands. The specific geometry forces the oxygen delivery to occur from a predictable face of the alkene.
Protocol 1: Enantioselective Epoxidation of Allylic Alcohols

Target: Synthesis of (2S,3S)-2,3-epoxygeraniol from geraniol.

Reagents & Equipment[1]
  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ):  Distilled, stored under Argon.
    
  • (+)-Diethyl tartrate ((+)-DET): Dried over molecular sieves.

  • tert-Butyl hydroperoxide (TBHP): 5.5 M in decane (anhydrous).

  • Dichloromethane (DCM): Anhydrous.

  • Molecular Sieves (4Å): Activated powder.

Step-by-Step Methodology
  • Catalyst Formation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool to -20°C under

    
    . Add DCM (100 mL) and activated 4Å MS (1.0 g).
    
  • Titanium Loading: Add Ti(OiPr)

    
     (1.42 g, 5.0 mmol) followed by (+)-DET (1.23 g, 6.0 mmol). Stir for 20 minutes at -20°C to allow dimer formation.
    
  • Substrate Addition: Add geraniol (7.7 g, 50 mmol) dropwise. Stir for 30 minutes to ensure coordination of the allylic alcohol to the Ti center.

  • Oxidation: Cool the mixture to -20°C. Add TBHP (11 mL, 60 mmol) dropwise over 20 minutes. Maintain temperature between -20°C and -15°C.

  • Reaction Monitoring: Stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup (Tartrate Hydrolysis): Quench with a solution of FeSO

    
     and citric acid (to chelate Ti and destroy peroxides). Partition between Et
    
    
    
    O and brine.
  • Purification: Silica gel chromatography yields the epoxy alcohol (typically >90% yield, >95% ee).

Lewis Acid Catalysis: The Titanium-TADDOL System

TADDOL ligands create a deep chiral pocket around the metal center. Unlike the dimeric Sharpless system, Ti-TADDOL complexes often act as monomeric Lewis acids, activating carbonyls for nucleophilic attack.

Mechanism: Chiral Shielding

The TADDOL ligand coordinates to Ti(IV) via the two hydroxyl groups. The bulky aryl groups (e.g., phenyl, 3,5-dimethylphenyl) block specific quadrants of the coordination sphere, forcing the substrate (dienophile) to bind in a specific orientation.

Protocol 2: Asymmetric Diels-Alder Reaction

Target: Reaction between cyclopentadiene and 3-crotonoyl-1,3-oxazolidin-2-one.[1]

Reagents
  • Dichlorodiiisopropoxytitanium (TiCl

    
    (OiPr)
    
    
    
    ):
    Precursor.
  • TADDOL Ligand: (R,R)-

    
    -tetraphenyl-1,3-dioxolane-4,5-dimethanol.
    
  • Solvent: Toluene/Hexane (anhydrous).

Step-by-Step Methodology
  • Catalyst Preparation (In Situ): In a Schlenk flask under Argon, dissolve TADDOL (0.11 mmol) in Toluene (5 mL). Add TiCl

    
    (OiPr)
    
    
    
    (0.10 mmol). Stir at room temperature for 1 hour. The solution will turn yellow/orange, indicating the formation of the chiral Lewis acid species
    
    
    .
  • Substrate Activation: Add 3-crotonoyl-1,3-oxazolidin-2-one (1.0 mmol) to the catalyst solution. Stir for 15 minutes.

  • Cycloaddition: Cool the mixture to 0°C (or -20°C for higher selectivity). Add freshly cracked cyclopentadiene (5.0 mmol) dropwise.

  • Completion: Stir for 12-24 hours.

  • Quench: Add saturated NaHCO

    
     solution. Extract with DCM.[2]
    
  • Purification: Flash chromatography. The product is typically the endo adduct with high enantioselectivity (>90% ee).

Biomimetic Oxidation: Metal-Catecholate Systems

Metal-catecholate complexes (Fe, Mn) model the active sites of catechol dioxygenases.[3] These systems are unique because the 1,2-diol (catechol) is often the substrate undergoing cleavage, but in catalytic variants, the catecholate acts as a redox-active ligand facilitating


 activation.
Mechanism: Intradiol vs. Extradiol Cleavage[5][6]
  • Intradiol: Cleavage occurs between the two hydroxyl groups (typical of Fe(III)).

  • Extradiol: Cleavage occurs adjacent to the hydroxyl groups (typical of Fe(II)/Mn(II)). The metal center activates molecular oxygen, forming a metal-peroxo species that attacks the aromatic ring.

Protocol 3: Catalytic Aerobic Oxidation of Catechols

Target: Oxidative cleavage of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-benzoquinone (DTBQ) using a Manganese catalyst.[4]

Reagents
  • Catalyst: [Mn(II)(L)(MeOH)]+ (where L is a nitrogen-donor ligand like TPA or a Schiff base).

  • Substrate: 3,5-di-tert-butylcatechol (DTBC).[4]

  • Co-catalyst: Triethylamine (TEA) - acts as a proton acceptor.

  • Oxidant: Atmospheric

    
     (balloon).
    
Step-by-Step Methodology
  • Setup: Dissolve the Mn(II) catalyst (0.01 mmol) in MeOH/DCM (10 mL).

  • Substrate Addition: Add DTBC (1.0 mmol). The solution remains colorless or pale pink (anaerobic).

  • Activation: Add TEA (0.1 mmol).

  • Oxygenation: Purge the flask with

    
     or attach an 
    
    
    
    balloon. Stir vigorously at 25°C.
  • Observation: The solution rapidly turns dark green or red, indicating the formation of the quinone/semiquinone species.

  • Quantification: Monitor the appearance of the quinone absorption band at ~400 nm using UV-Vis spectroscopy.

  • Isolation: Evaporate solvent and pass through a short silica plug to isolate the quinone.

Visualizing the Mechanisms[8]

CatalyticPathways cluster_Sharpless Sharpless Epoxidation Cycle cluster_TADDOL TADDOL Lewis Acid Cycle Ti_Dimer Ti-Tartrate Dimer (Pre-Catalyst) Ti_Loaded Ti-Tartrate-AllylAlcohol (Active Species) Ti_Dimer->Ti_Loaded + Substrate + TBHP TS_O_Transfer Oxygen Transfer Transition State Ti_Loaded->TS_O_Transfer Coordination Product_Release Epoxy Alcohol Release TS_O_Transfer->Product_Release O-Transfer Product_Release->Ti_Dimer Regeneration Ti_TADDOL Ti-TADDOL (Lewis Acid) Substrate_Bind Substrate-Ti Complex Ti_TADDOL->Substrate_Bind + Dienophile Diels_Alder Cycloaddition (Diene Attack) Substrate_Bind->Diels_Alder + Diene Diels_Alder->Ti_TADDOL - Product

Caption: Comparative catalytic cycles for Titanium-Tartrate (Sharpless) and Titanium-TADDOL systems, highlighting the ligand exchange and substrate activation steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (Sharpless) Moisture in system or aged Ti(OiPr)

.
Distill Ti(OiPr)

before use. Add activated 4Å MS to the reaction mixture.
No Reaction (TADDOL) Catalyst deactivation by moisture.Ensure TADDOL ligand is dried (azeotropic distillation with toluene). Use Schlenk techniques.
Ligand Exchange Failure Steric bulk of substrate.Increase reaction time during the "aging" step (catalyst + substrate mixing) before adding the oxidant/diene.
Incomplete Conversion (Catechol) Catalyst poisoning by product (quinone).Use a slight excess of TEA. Ensure continuous

supply (do not rely on passive diffusion).

References

  • Sharpless Epoxidation Mechanism: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. Link

  • TADDOL Applications: Seebach, D., et al. (1995). TADDOL-Based Titanium Catalysts and Their Adducts: Understanding Asymmetric Catalysis of Diels-Alder Reactions. Journal of Organic Chemistry. Link

  • Biomimetic Catechol Oxidation: Bugg, T. D. H., & Lin, G. (2001). Solving the riddle of the intradiol and extradiol catechol dioxygenases. Chemical Communications. Link

  • Titanium Polymerization Catalysis: Soshnikov, I. E., et al. (2019). Titanium(4+) Complexes with Tetraaryldioxolane Ligands as the Catalysts for the Synthesis of Ultra-High-Molecular-Weight Polyethylene. Polymer Science, Series B. Link

  • Manganese Catecholate Kinetics: Horváth, M., et al. (2004). Biomimetic oxidation of 3,5-di-tert-butylcatechol by dioxygen via Mn-enhanced base catalysis. Journal of Biological Inorganic Chemistry. Link

Sources

Application

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Diol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Power of Chiral Diols in Asymmetric Synthesis In the precise world of pharmaceutical and fine chemical synthesis, achieving...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Power of Chiral Diols in Asymmetric Synthesis

In the precise world of pharmaceutical and fine chemical synthesis, achieving enantiomeric purity is not merely a benchmark of elegance but a critical necessity. The biological systems with which drugs interact are inherently chiral, meaning they can differentiate between mirror-image molecules (enantiomers), often leading to one being therapeutic while the other is inactive or even harmful. Chiral diols have emerged as powerful tools in the synthetic chemist's arsenal, acting as stereodirecting ligands that create a chiral environment around a metal center, thereby guiding the formation of one enantiomer over the other with high selectivity.[1]

This guide provides an in-depth exploration of the application of three seminal classes of C₂-symmetric chiral diols: TADDOLs, BINOL, and tartrate esters. More than a simple collection of procedures, this document serves as a strategic manual, elucidating the mechanistic underpinnings and practical considerations that govern the successful application of these powerful catalysts. By understanding the "why" behind each step, researchers can not only replicate these methods but also rationally adapt and innovate upon them for their specific synthetic challenges.

Section 1: TADDOL-Mediated Enantioselective Alkylation of Aldehydes

(α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol), or TADDOL, is a robust and highly versatile chiral diol derived from tartaric acid. Its rigid dioxolane backbone, appended with four aryl groups, creates a well-defined chiral pocket that can effectively shield one face of a coordinated substrate.[2] TADDOLs are particularly effective in titanium-catalyzed nucleophilic additions to carbonyls.[3]

Mechanistic Rationale: Creating a Chiral Environment

The efficacy of the TADDOL-Ti complex lies in its ability to form a well-defined chiral Lewis acid. The two hydroxyl groups of the TADDOL ligand displace two isopropoxide groups from a titanium(IV) isopropoxide precursor. This in-situ formed TADDOL-Ti(OiPr)₂ complex then coordinates to the aldehyde substrate through its carbonyl oxygen. This coordination increases the electrophilicity of the aldehyde and positions it within the chiral environment created by the bulky aryl groups of the TADDOL. One face of the aldehyde is sterically hindered, directing the incoming nucleophile (in this case, an ethyl group from diethylzinc) to the other, more accessible face, thus leading to the preferential formation of one enantiomer of the secondary alcohol product.[3][4]

TADDOL_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle TADDOL TADDOL Catalyst TADDOL-Ti(OiPr)₂ (Chiral Lewis Acid) TADDOL->Catalyst -2 iPrOH Ti_OiPr4 Ti(OiPr)₄ Ti_OiPr4->Catalyst -2 iPrOH Catalyst_Aldehyde [TADDOL-Ti(OiPr)₂-Aldehyde] Complex Catalyst->Catalyst_Aldehyde + R-CHO Aldehyde R-CHO Transition_State Chiral Transition State Catalyst_Aldehyde->Transition_State Et2Zn Et₂Zn Et2Zn->Transition_State Et⁻ transfer Product_Complex [Product-Ti Complex] Transition_State->Product_Complex C-C bond formation Product_Complex->Catalyst Product release + H₂O workup Product Chiral Alcohol Product_Complex->Product

Figure 1: Catalytic cycle of TADDOL-mediated ethylation of an aldehyde.
Application Data: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes typical results for the TADDOL-Ti catalyzed addition of diethylzinc to benzaldehyde, demonstrating the high enantioselectivity achievable with this system.

EntryLigand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1TADDOL (20)Hexane0385>98 (R)[5]
2TADDOL (10)Toluene048297 (R)[6]
3TADDOL (20)CH₂Cl₂057595 (R)[6]
Detailed Protocol: Asymmetric Synthesis of (R)-1-Phenyl-1-propanol

This protocol describes the enantioselective addition of diethylzinc to benzaldehyde using a catalyst generated in situ from (4R,5R)-TADDOL and titanium(IV) isopropoxide.

Materials:

  • (4R,5R)-TADDOL

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes (for chromatography)

Equipment:

  • Schlenk flask or oven-dried, two-neck round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen line with bubbler

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Safety Precautions:

  • Diethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[7] Wear flame-retardant lab coat, safety glasses, and appropriate gloves. An appropriate fire extinguisher (Class D) should be readily available.

  • Titanium(IV) isopropoxide is moisture-sensitive and flammable. Handle under an inert atmosphere.[8]

  • Anhydrous solvents are crucial for the success of the reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: a. To a flame-dried 50 mL Schlenk flask under a positive pressure of argon, add (4R,5R)-TADDOL (233 mg, 0.5 mmol, 20 mol%). b. Add anhydrous hexane (5 mL) via syringe to dissolve the ligand. c. While stirring, add titanium(IV) isopropoxide (0.42 mL, 1.4 mmol, 1.4 eq) via syringe. d. Stir the resulting solution at room temperature for 30 minutes. The solution should be clear.

  • Reaction Execution: a. Cool the flask to 0 °C using an ice bath. b. Slowly add diethylzinc (1.0 M solution in hexanes, 7.5 mL, 7.5 mmol, 3 eq) dropwise via syringe. The solution will typically turn yellow.[9] c. Stir the mixture for an additional 30 minutes at 0 °C. d. Add freshly distilled benzaldehyde (0.255 mL, 2.5 mmol, 1.0 eq) dropwise via syringe. e. Continue stirring the reaction at 0 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). The reaction is typically complete within 3-5 hours.

  • Work-up and Purification: a. Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl (15 mL) at 0 °C. Caution: Gas evolution (ethane) will occur. Ensure adequate ventilation. b. Allow the mixture to warm to room temperature and transfer to a separatory funnel. c. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 95:5 to 90:10 Hexanes:EtOAc) to afford (R)-1-phenyl-1-propanol as a colorless oil. b. Characterization: Obtain ¹H and ¹³C NMR spectra to confirm the structure.[10][11] c. Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess by chiral gas chromatography (GC) using a suitable chiral column (e.g., Supelco α-DEX 325) with an isothermal program (e.g., 110 °C).[5][12] Compare the retention times to a racemic standard.

Section 2: BINOL-Ti Catalyzed Asymmetric Diels-Alder Reaction

1,1'-Bi-2-naphthol (BINOL) is an axially chiral diol that has become a privileged ligand in asymmetric catalysis. The atropisomerism arising from hindered rotation around the C-C bond connecting the two naphthyl units provides a stable, well-defined C₂-symmetric chiral scaffold.[13] When complexed with Lewis acids like titanium, BINOL derivatives are exceptional catalysts for enantioselective Diels-Alder reactions, a powerful C-C bond-forming reaction for constructing six-membered rings.[14][15]

Mechanistic Rationale: Facial Selectivity in Cycloaddition

The active catalyst is typically generated in situ from a chiral BINOL ligand and a titanium precursor, such as TiCl₂(OTf)₂ or a combination of TiCl₄ and Ti(OiPr)₄. This chiral titanium Lewis acid coordinates to the carbonyl group of the dienophile (e.g., an α,β-unsaturated aldehyde or N-acyloxazolidinone).[14] This coordination activates the dienophile towards cycloaddition and positions it within the chiral pocket of the BINOL ligand. The bulky naphthyl groups of BINOL effectively block one face of the dienophile, forcing the incoming diene (e.g., cyclopentadiene) to approach from the less hindered face. This facial discrimination dictates the absolute stereochemistry of the newly formed stereocenters in the cycloadduct. The reaction typically favors the endo transition state due to secondary orbital interactions.

BINOL_Diels_Alder cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle BINOL (S)-BINOL Catalyst (S)-BINOL-Ti Complex (Chiral Lewis Acid) BINOL->Catalyst Ti_Source TiCl₂(OTf)₂ Ti_Source->Catalyst Activated_Complex [BINOL-Ti-Dienophile] Complex Catalyst->Activated_Complex + Dienophile Dienophile Methacrolein Diene Cyclopentadiene TS Endo Transition State Diene->TS [4+2] Cycloaddition Activated_Complex->TS Product_Complex [Product-Ti Complex] TS->Product_Complex Product_Complex->Catalyst Product Release Product Chiral Norbornene Adduct Product_Complex->Product

Figure 2: Proposed catalytic cycle for the BINOL-Ti catalyzed Diels-Alder reaction.
Application Data: Diels-Alder Reaction of Cyclopentadiene and Methacrolein

The following table presents representative data for the BINOL-Ti catalyzed Diels-Alder reaction, highlighting the high yields and enantioselectivities that can be achieved.

EntryCatalyst SystemDieneDienophileYield (%)ee (%) (endo)Reference
1(S)-BINOL/TiCl₂(OTf)₂CyclopentadieneMethacrolein9594[13]
2(R)-BINOL/TiCl₄CyclopentadieneAcryloyl Oxazolidinone9295[14]
3(S)-BINOL/Ti(OiPr)₄Danishefsky's DieneBenzaldehyde9896[16]
Detailed Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein

This protocol details the synthesis of an enantiomerically enriched norbornene derivative via a Diels-Alder reaction catalyzed by a chiral titanium complex prepared from (S)-BINOL.

Materials:

  • (S)-(-)-1,1'-Bi-2-naphthol [(S)-BINOL]

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dicyclopentadiene

  • Methacrolein (freshly distilled)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4Å molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Two-neck round-bottom flasks, rubber septa

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Distillation apparatus for cracking dicyclopentadiene

  • Rotary evaporator

  • Chromatography column

Safety Precautions:

  • Titanium tetrachloride is highly corrosive and reacts violently with moisture to release HCl gas. Handle exclusively under a strict inert atmosphere.[2][17]

  • Cyclopentadiene readily dimerizes at room temperature and has a low boiling point (41 °C). It should be freshly prepared by "cracking" dicyclopentadiene before use and kept cold.[18] It is also flammable and an irritant.[19] Use in a well-ventilated fume hood.

  • Methacrolein is a flammable, toxic, and volatile lachrymator. Handle with care in a fume hood.

  • All glassware must be rigorously oven- or flame-dried.

Step-by-Step Procedure:

  • Preparation of Monomeric Cyclopentadiene: a. Set up a fractional distillation apparatus. Place dicyclopentadiene (e.g., 50 mL) in the distillation flask. b. Heat the flask to ~170-180 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction.[18] c. Collect the cyclopentadiene monomer, which distills at ~41 °C, in a receiver flask cooled in an ice bath. Use immediately.

  • Catalyst Preparation (in situ): a. To a flame-dried 100 mL two-neck flask under argon, add (S)-BINOL (286 mg, 1.0 mmol, 10 mol%). b. Add anhydrous CH₂Cl₂ (20 mL) and stir until the BINOL is dissolved. c. Add powdered, activated 4Å molecular sieves (2.0 g). d. In a separate flame-dried flask under argon, prepare the TiCl₂(OTf)₂ catalyst. To a solution of TiCl₄ (1.0 M in CH₂Cl₂, 1.0 mL, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C, add silver triflate (AgOTf, 514 mg, 2.0 mmol) portion-wise. Stir for 1 hour at 0 °C. The formation of a white precipitate (AgCl) will be observed. e. Using a cannula, transfer the supernatant of the TiCl₂(OTf)₂ solution to the flask containing the (S)-BINOL and molecular sieves at room temperature. f. Stir the resulting red-brown mixture for 1 hour at room temperature.

  • Diels-Alder Reaction: a. Cool the catalyst mixture to -78 °C (dry ice/acetone bath). b. Add freshly distilled methacrolein (0.83 mL, 10.0 mmol, 1.0 eq) via syringe. c. Add the freshly cracked cyclopentadiene (~1.6 mL, ~20 mmol, 2.0 eq) dropwise over 5 minutes. d. Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC for the disappearance of methacrolein.

  • Work-up and Purification: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL) directly to the cold reaction mixture. b. Allow the mixture to warm to room temperature and stir vigorously for 15 minutes. c. Filter the mixture through a pad of Celite® to remove the molecular sieves and titanium salts, washing the pad with CH₂Cl₂ (3 x 20 mL). d. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). e. Combine the organic layers, wash with brine (30 mL), dry over MgSO₄, filter, and concentrate carefully on a rotary evaporator (use a cold water bath due to the product's volatility).

  • Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexanes:EtOAc) to yield the chiral norbornene adduct as a colorless oil. The major product is typically the endo isomer. b. Characterization: Confirm the structure and determine the endo/exo ratio using ¹H NMR spectroscopy. c. Enantiomeric Excess (ee) Determination: The ee can be determined by chiral GC analysis, possibly after reduction of the aldehyde to the corresponding alcohol, using a suitable chiral column (e.g., a cyclodextrin-based column like HP-chiral-20B).[8]

Section 3: Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction, provides a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. The reaction utilizes a catalytic system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ester, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[1]

Mechanistic Rationale: A Mnemonic for Stereochemical Prediction

The active catalyst is a dimeric titanium-tartrate complex. In the catalytic cycle, the allylic alcohol substrate and TBHP coordinate to one of the titanium centers. The chiral tartrate ligand creates a rigid framework that directs the TBHP to deliver the oxygen atom to a specific face of the double bond. The beauty of this reaction lies in its predictability. A simple mnemonic allows for the prediction of the stereochemical outcome:

  • Using L-(+)-Diethyl Tartrate , the oxygen is delivered from the top face when the allylic alcohol is drawn with the hydroxyl group in the bottom right corner.

  • Using D-(-)-Diethyl Tartrate , the oxygen is delivered from the bottom face when drawn in the same orientation.

Sharpless_Epoxidation cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle DET L-(+)-DET Active_Catalyst [Ti₂(tartrate)₂(OiPr)₄] Dimeric Complex DET->Active_Catalyst Ti_OiPr4 Ti(OiPr)₄ Ti_OiPr4->Active_Catalyst Substrate_Complex [Ti-Tartrate-Substrate-TBHP] Complex Active_Catalyst->Substrate_Complex + Substrate + TBHP Allylic_OH Allylic Alcohol TBHP t-BuOOH Oxygen_Transfer Directed Oxygen Transfer (Top Face Attack) Substrate_Complex->Oxygen_Transfer Product_Complex [Product-Ti Complex] Oxygen_Transfer->Product_Complex Product_Complex->Active_Catalyst Product Release Product Chiral Epoxy Alcohol Product_Complex->Product

Figure 3: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
Application Data: Epoxidation of Various Allylic Alcohols

The Sharpless epoxidation is renowned for its broad substrate scope and consistently high enantioselectivity.

SubstrateTartrate LigandYield (%)ee (%)Reference
GeraniolD-(-)-DIPT9388[15]
(E)-2-Hexen-1-olL-(+)-DET8594[15]
Allyl alcoholD-(-)-DET-95[15]
Cinnamyl alcoholL-(+)-DET90>95[19]
Detailed Protocol: Asymmetric Epoxidation of Geraniol

This protocol describes the catalytic asymmetric epoxidation of geraniol to produce (2S,3S)-2,3-epoxygeraniol.

Materials:

  • Geraniol

  • L-(+)-Diethyl tartrate [L-(+)-DET]

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane or decane

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4Å molecular sieves (powdered)

  • 10% aqueous solution of tartaric acid

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

Safety Precautions:

  • tert-Butyl hydroperoxide (TBHP) is a strong oxidizing agent and potentially explosive. Handle with care, avoid contact with metals, and store in a cool place.[19]

  • Titanium(IV) isopropoxide is moisture-sensitive.

  • The reaction should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: a. To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer, add powdered 4Å molecular sieves (3.0 g). b. Place the flask under a positive pressure of argon. c. Add anhydrous CH₂Cl₂ (100 mL) via cannula or syringe. d. Cool the stirred suspension to -20 °C using a dry ice/acetone bath.

  • Catalyst and Reagent Addition: a. To the cold suspension, add L-(+)-diethyl tartrate (1.24 g, 6.0 mmol) via syringe. b. Add titanium(IV) isopropoxide (1.5 mL, 5.0 mmol) via syringe. The mixture will turn a pale yellow. c. Stir the mixture for 30 minutes at -20 °C to pre-form the catalyst. d. Add geraniol (7.71 g, 50 mmol) via syringe. e. Slowly add the solution of TBHP (~5.5 M, 18 mL, ~100 mmol) dropwise over 15-20 minutes, ensuring the internal temperature remains between -25 °C and -20 °C.

  • Reaction and Monitoring: a. Stir the reaction mixture at -20 °C. b. Monitor the progress by thin-layer chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc, visualizing with a permanganate stain). The reaction is typically complete in 2-4 hours.

  • Work-up: a. Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid (50 mL) directly to the cold reaction mixture.[15] b. Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour. The two phases should become clear. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with diethyl ether (2 x 50 mL). e. Combine all organic layers and wash with brine (50 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with Hexanes:EtOAc) to isolate the (2S,3S)-2,3-epoxygeraniol. b. Characterization: Confirm the structure via ¹H and ¹³C NMR. c. Enantiomeric Excess (ee) Determination: The ee can be determined by chiral HPLC or by ¹H NMR analysis using a chiral shift reagent (e.g., Eu(hfc)₃) on the corresponding Mosher's ester derivative.[19]

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Keio University. Available at: [Link]

  • Cyclopentadiene and 3-Chlorocyclopentene. Organic Syntheses. Available at: [Link]

  • (R)-(+)-1-Phenyl-1-propanol. PubChem. Available at: [Link]

  • Components for the preparation of TADDOLs and their analogues. ResearchGate. Available at: [Link]

  • Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education. Available at: [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives. PMC - PubMed Central. Available at: [Link]

  • Common Name: CYCLOPENTADIENE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Available at: [Link]

  • Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Organic Chemistry Portal. Available at: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. University of Pannonia. Available at: [Link]

  • A novel hydrazide type organocatalyst for enantioselective Diels–Alder reactions. Royal Society of Chemistry. Available at: [Link]

  • Diels-Alder Synthesis: Cracking dicyclopentadiene. YouTube. Available at: [Link]

  • Western Carolina University Standard Operating Procedure for the use of Diethyl Zinc. Western Carolina University. Available at: [Link]

  • Sharpless epoxidation. Wikipedia. Available at: [Link]

  • Addition of diethylzinc to benzaldehyde, catalyzed by various types of diol, triols, and aminodiols at room temperature. ResearchGate. Available at: [Link]

  • Use of supported TADDOL in enantioselective addition of diethylzinc to benzaldehyde in flow. ResearchGate. Available at: [Link]

Sources

Method

Application Note: A Robust Protocol for the Acetonide Protection of 1,2-Diphenyl-1,2-Ethanediol

Introduction: The Strategic Role of Acetonide Protection In the landscape of synthetic organic chemistry, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Acetonide Protection

In the landscape of synthetic organic chemistry, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the various protecting groups for 1,2- and 1,3-diols, the acetonide, or isopropylidene ketal, stands out for its ease of installation, general stability to a wide range of non-acidic reagents, and straightforward deprotection under mild acidic conditions.[1][2] This makes the acetonide an invaluable tool in multistep syntheses, particularly in carbohydrate chemistry, nucleoside modification, and natural product synthesis where diol moieties are prevalent.[3] The formation of the cyclic ketal masks the hydrophilicity and reactivity of the hydroxyl groups, allowing for selective transformations at other sites within a complex molecule.

This application note provides a detailed, field-proven protocol for the synthesis of the acetonide of meso-1,2-diphenyl-1,2-ethanediol (hydrobenzoin), yielding 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and a step-by-step guide for execution and purification.

Reaction Principle and Mechanism

The formation of an acetonide is an acid-catalyzed nucleophilic addition reaction between a diol and acetone (or an acetone equivalent like 2,2-dimethoxypropane).[4] The mechanism proceeds through several key equilibrium steps:

  • Activation of the Carbonyl: The acid catalyst (in this protocol, a Lewis acid) protonates or coordinates to the carbonyl oxygen of acetone, rendering the carbonyl carbon significantly more electrophilic.[5]

  • Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiketal intermediate.

  • Proton Transfer & Water Elimination: A series of proton transfers facilitates the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the neutral acetonide product.

The use of anhydrous reagents is critical, as the presence of water can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired acetonide.[6]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane.

Acetonide_Formation_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Diol in Anhydrous Acetone catalyst Add Anhydrous FeCl3 Catalyst start->catalyst Under N2 atmosphere reflux Reflux Reaction Mixture (e.g., 20-30 min) catalyst->reflux quench Cool and Pour into K2CO3 Solution reflux->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Combined Organics with Water extract->wash dry Dry with MgSO4 and Filter wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize Crude Product from Petroleum Ether evaporate->recrystallize isolate Isolate Crystals by Vacuum Filtration recrystallize->isolate final_dry Dry Final Product under Vacuum isolate->final_dry end end final_dry->end Characterization (NMR, IR, MP)

Caption: Workflow for the synthesis of 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane.

Detailed Protocol

This protocol is adapted from established procedures utilizing anhydrous iron(III) chloride as an efficient Lewis acid catalyst.[6][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
meso-1,2-Diphenyl-1,2-ethanediol214.251.07 g5.0Ensure diol is dry.
Anhydrous Acetone58.0830 mL~400Must be dry; use a freshly opened bottle or dry over molecular sieves.
Anhydrous Iron(III) Chloride (FeCl₃)162.20300 mg1.85Highly hygroscopic; handle quickly.[6]
Ethyl Acetate88.11~60 mL-For extraction.
Potassium Carbonate (K₂CO₃)138.21~1 g-For preparing a 2% aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~1-2 g-For drying the organic phase.
Petroleum Ether (40-60 °C)-~15 mL-For recrystallization.
Procedure
  • Reaction Setup:

    • Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the entire apparatus with dry nitrogen gas to ensure an inert atmosphere. This is crucial as the catalyst, FeCl₃, is highly hygroscopic.[6]

  • Charging the Flask:

    • In the reaction flask, dissolve 1.07 g (5.0 mmol) of meso-1,2-diphenyl-1,2-ethanediol in 30 mL of dry acetone.

    • Rapidly add 300 mg (1.85 mmol) of anhydrous iron(III) chloride. The mixture will typically turn a yellow-brown color.[6]

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Maintain the reflux for 20-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which often shows near-complete conversion within this timeframe.[6]

  • Work-up:

    • After the reflux period, allow the flask to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 50 mL of a 2% aqueous potassium carbonate solution. This step neutralizes the acidic catalyst, causing the iron salts to precipitate as a brown solid.[7]

    • Transfer the entire mixture to a separatory funnel and extract three times with 20 mL portions of ethyl acetate. The organic layers should be nearly colorless.[6]

    • Combine the organic extracts and wash them once with 25 mL of water to remove any remaining potassium carbonate or acetone.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent using a funnel with filter paper.

    • Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product is typically a light-yellow oil or solid.[6]

  • Purification:

    • To the flask containing the crude product, add approximately 13 mL of pre-heated petroleum ether (40-60 °C) and heat the mixture under reflux for 5 minutes to dissolve the product.[8]

    • Filter the hot solution to remove any insoluble, unreacted diol.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the white crystals by vacuum filtration and dry them under vacuum.

Expected Results and Characterization

  • Yield: A typical purified yield is around 70-80%.[7]

  • Melting Point: The expected melting point for cis-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane is approximately 56-60 °C.[8]

  • Spectroscopic Analysis:

    • ¹H NMR (CDCl₃): Expect characteristic singlets for the two non-equivalent methyl groups of the acetonide, as well as signals for the aromatic and methine protons.

    • ¹³C NMR (CDCl₃): Key signals include those for the methyl carbons, the quaternary ketal carbon (~109 ppm), and the methine carbons of the dioxolane ring (~82 ppm).[8]

    • IR (KBr): The disappearance of the broad O-H stretch from the starting diol and the appearance of characteristic C-O stretches for the cyclic ketal are indicative of a successful reaction.

Troubleshooting and Expert Insights

  • Low Yield: The primary culprit for low yields is often moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the FeCl₃ catalyst swiftly to minimize exposure to air. Incomplete reaction can be addressed by extending the reflux time.

  • Alternative Catalysts: While FeCl₃ is effective, other catalysts can be employed. Cation exchange resins like Amberlyst offer the advantage of being easily filtered off, simplifying the work-up.[9] Other Lewis acids such as ZrCl₄ or protic acids like p-toluenesulfonic acid (p-TsOH) are also commonly used.[3][10]

  • Alternative Reagent: For diols that are sensitive to the water byproduct, using 2,2-dimethoxypropane (DMP) as both the acetone source and a water scavenger can be highly effective. The reaction with DMP produces methanol, which is less likely to reverse the reaction.[1]

  • Stereochemistry: The stereochemistry of the starting diol is retained in the product. Using meso-hydrobenzoin will result in the cis-acetonide, while the dl-enantiomeric pair of hydrobenzoin will yield the trans-acetonide.

Conclusion

The protection of 1,2-diphenyl-1,2-ethanediol as its acetonide is a reliable and high-yielding transformation critical for various synthetic applications. The protocol detailed herein, utilizing anhydrous ferric chloride, provides a rapid and efficient method for this conversion. By understanding the underlying mechanism and paying close attention to anhydrous conditions, researchers can consistently achieve excellent results, enabling the advancement of their synthetic campaigns.

References

  • Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Synthesis of the acetonide of meso-1,2-diphenyl-1,2-ethanediol (2,2-dimethyl-4,5-diphenyl-1,3-dioxolane). Natural Products Online. Available at: [Link]

  • Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis of the acetonide of meso-1,2-diphenyl-1,2-ethanediol (2,2-dimethyl-4,5-diphenyl-1,3-dioxolane). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Synthesis of Stilbenediol Acetonide. Scribd. Available at: [Link]

  • Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Acetonides. Organic Chemistry Portal. Available at: [Link]

  • Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein.Google Patents.
  • Converting (±)-Benzoin to DL-Hydrobenzoin: A Pedagogically Valuable Collaborative Experiment Inspired by the Felkin-Anh Model for Nucleophilic Addition to α-Chiral Ketones. ResearchGate. Available at: [Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]

  • Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. Available at: [Link]

  • Acetal Formation Mechanism. Pearson Education. Available at: [Link]

  • Cis-acetonide of Hydrobenzoin mechanism. YouTube. Available at: [Link]

  • Acetonide. Wikipedia. Available at: [Link]

  • Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Synthesis of Heterocyclic Compounds

A Senior Application Scientist's Guide to Modern Synthetic Strategies Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science.[1][2] Their cyclic structures, containing at least one he...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Modern Synthetic Strategies

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science.[1][2] Their cyclic structures, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, provide a diverse three-dimensional chemical space essential for interacting with biological targets.[3] It is estimated that over 85% of all biologically active molecules contain a heterocyclic scaffold, making them indispensable in drug discovery.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key modern synthetic strategies, focusing on the causality behind experimental choices and providing robust, validated protocols.

Strategic Pillars of Modern Heterocyclic Synthesis

The contemporary synthesis of heterocycles has moved beyond classical condensation reactions towards more efficient, selective, and sustainable methodologies. The choice of strategy is dictated by the target molecule's complexity, desired substitution patterns, and the need for atom economy.

Below is a logical workflow for selecting an appropriate synthetic strategy.

G start Target Heterocycle Defined q1 Need to build core scaffold or functionalize existing? start->q1 build Build Core Scaffold q1->build Build func Functionalize q1->func Functionalize q2 High molecular complexity in one step desired? build->q2 q3 Utilize mild conditions with unique reactivity? build->q3 q4 Direct functionalization of C-H bonds required? func->q4 mcr Multicomponent Reactions (MCRs) q2->mcr Yes cyclo Cycloaddition Reactions q2->cyclo No q3->q2 No photo Photoredox Catalysis q3->photo Yes q4->photo Consider (Radical pathways) ch_act C-H Activation (Transition Metal Cat.) q4->ch_act Yes

Caption: Workflow for selecting a synthetic strategy.

Multicomponent Reactions (MCRs): The Power of Convergence

Expertise & Rationale: MCRs are highly valued in drug discovery for their efficiency.[5] By combining three or more starting materials in a single synthetic operation, they allow for the rapid generation of complex and diverse molecular libraries with high atom economy.[6][7] This convergent approach minimizes purification steps and reduces solvent waste, aligning with the principles of green chemistry. The Hantzsch Dihydropyridine Synthesis is a quintessential MCR for constructing a key N-heterocyclic scaffold found in cardiovascular drugs.

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol describes the synthesis of a substituted 1,4-dihydropyridine, a core scaffold in calcium channel blockers.

  • Principle: An aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-ketoester undergo a cyclocondensation reaction to form the dihydropyridine ring. The reaction proceeds through a series of condensations and additions, culminating in the ring-closing step.

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (25 mL)

  • Step-by-Step Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).

    • Add 25 mL of ethanol to the flask.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A yellow solid should precipitate.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

    • Dry the product under vacuum to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Self-Validation & Characterization:

    • Expected Yield: 80-90%.

    • Appearance: Pale yellow crystalline solid.

    • Characterization: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and melting point analysis. The characteristic dihydropyridine protons and the C4-phenyl group signals will be key diagnostic peaks in the NMR spectra.

Reactant Aldehydeβ-KetoesterCatalystYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium Acetate85[8]
4-NitrobenzaldehydeMethyl acetoacetateL-proline92[8]
FurfuralEthyl acetoacetateIodine95[9]

Table 1: Representative yields for Hantzsch dihydropyridine synthesis under various conditions.

Photoredox Catalysis: Harnessing Light for Novel Transformations

Expertise & Rationale: Visible-light photoredox catalysis has revolutionized modern synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[10] Unlike traditional methods that often require high temperatures or harsh reagents, photoredox catalysis uses a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) with organic substrates.[11] This process opens up unique reaction pathways that are often complementary to thermal methods, allowing for the construction of complex heterocycles that were previously difficult to access.[12]

G cluster_0 Oxidative Quenching Cycle cluster_1 Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star hν (light) PC_oxidized PC+ PC_star->PC_oxidized SET PC_reduced PC- PC_star->PC_reduced SET Sub_ox Substrate(ox) Sub_red Substrate(red) PC_oxidized->PC SET PC_reduced->PC SET Prod_red Product(red) Sub_ox->Prod_red Sub_ox->Prod_red Prod_ox Product(ox) Sub_red->Prod_ox Sub_red->Prod_ox

Caption: Simplified photoredox catalytic cycles.

Protocol 2: Visible-Light Mediated Synthesis of Benzothiazoles

This protocol details the synthesis of a benzothiazole scaffold, a privileged structure in medicinal chemistry, from 2-aminothiophenols and aldehydes.

  • Principle: An organic dye photocatalyst (e.g., Rose Bengal) is excited by visible light. The excited catalyst then oxidizes the 2-aminothiophenol to a radical cation, which undergoes cyclization with an aldehyde followed by oxidation and deprotonation to yield the aromatic benzothiazole. The mild conditions preserve sensitive functional groups.

  • Materials:

    • 2-Aminothiophenol (125 mg, 1.0 mmol)

    • 4-Methoxybenzaldehyde (150 mg, 1.1 mmol)

    • Rose Bengal (2 mol%, 20 mg)

    • Acetonitrile (MeCN), spectroscopic grade (5 mL)

    • Oxygen (from air or balloon)

  • Step-by-Step Methodology:

    • In a 10 mL glass vial, dissolve 2-aminothiophenol (1.0 mmol), 4-methoxybenzaldehyde (1.1 mmol), and Rose Bengal (2 mol%) in acetonitrile (5 mL).

    • Ensure the vial is open to the air (or use an O₂ balloon) as oxygen often serves as the terminal oxidant in these cycles.

    • Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.

    • Irradiate the mixture for 6-12 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 2-(4-methoxyphenyl)benzothiazole.

  • Self-Validation & Characterization:

    • Expected Yield: 75-90%.

    • Appearance: White to off-white solid.

    • Causality Note: The choice of an organic dye like Rose Bengal over a more expensive iridium or ruthenium complex is a cost-effective decision for this specific transformation, which does not require the high redox potentials of metal catalysts.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of Specific Heterocycle Classes

While general strategies are powerful, specific protocols for major heterocyclic classes are invaluable.

Nitrogen-Containing Heterocycles

N-heterocycles are the most abundant class in FDA-approved drugs.[13] Their synthesis is a major focus of organic chemistry.[10][14]

Protocol 3: Paal-Knorr Pyrrole Synthesis

  • Principle: This is a classic, reliable method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.

  • Procedure Snippet: 2,5-Hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) are heated in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH, 5 mol%) under Dean-Stark conditions to remove water and drive the reaction to completion.[15]

  • Why this works: The acidic catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine. The subsequent intramolecular cyclization and dehydration are thermodynamically favorable, leading to the formation of the stable aromatic pyrrole ring.

Oxygen-Containing Heterocycles

O-heterocycles like furans and pyrans are common motifs in natural products.[16][17]

Protocol 4: Rhodium-Catalyzed Intramolecular O-H Insertion

  • Principle: A β-keto α-diazo carbonyl compound, upon treatment with a rhodium catalyst, forms a rhodium carbene intermediate. This highly reactive species can undergo an intramolecular insertion into a nearby O-H bond to form a substituted tetrahydrofuran.[18]

  • Procedure Snippet: To a refluxing solution of Rh₂(OAc)₄ (0.5 mol%) in toluene, a solution of the diazo alcohol substrate (0.30 mmol) in toluene is added dropwise. The reaction is typically complete within 30 minutes.[18]

  • Why this works: The use of a diazo compound as a carbene precursor is a powerful strategy. Rhodium(II) catalysts are exceptionally efficient at promoting dinitrogen extrusion and managing the subsequent carbene reactivity, directing it towards the desired O-H insertion pathway over other potential side reactions like Wolff rearrangement.

Sulfur-Containing Heterocycles

Thiophenes, thiazoles, and other S-heterocycles are crucial in many therapeutic agents, including antibiotics and anti-inflammatory drugs.[19]

Protocol 5: Gewald Aminothiophene Synthesis

  • Principle: This is a multicomponent reaction for the synthesis of 2-aminothiophenes starting from an α-methylene ketone, a cyano-activated methylene compound (e.g., malononitrile), and elemental sulfur.

  • Procedure Snippet: Cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) are stirred in ethanol with a catalytic amount of a base like morpholine or triethylamine at 50°C for 2-3 hours.[19][20]

  • Why this works: The base catalyzes the initial Knoevenagel condensation between the ketone and malononitrile. The resulting adduct then reacts with elemental sulfur in a series of steps involving Michael addition and ring closure to form the highly functionalized aminothiophene product. It is a robust and versatile method for creating this important scaffold.[21]

The Role of Computational Chemistry

Modern heterocyclic synthesis is increasingly guided by computational tools.[22] In silico molecular docking and quantum mechanical calculations can predict reaction pathways, transition state energies, and the potential biological activity of target molecules.[23][24] This predictive power allows chemists to prioritize synthetic targets and design more efficient reaction conditions, reducing the number of failed experiments and accelerating the drug discovery pipeline. For instance, computational modeling has been used to guide the difficult synthesis of azetidines, four-membered nitrogen heterocycles with desirable pharmaceutical properties.[25]

References

  • A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. (n.d.). Google AI.
  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.
  • The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). (n.d.). ResearchGate.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). ScienceScholar.
  • (PDF) Modern Strategies for Heterocycle Synthesis. (2025, October 16). ResearchGate.
  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem.
  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. (2016, February). PubMed.
  • The Role of Heterocyclic Compounds in Modern Drug Discovery. (2026, January 21). [Source name not available].
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). [Source name not available].
  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.). [Source name not available].
  • Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. (n.d.). MDPI.
  • Modern Strategies for Heterocycle Synthesis. (2020, May 27). PubMed.
  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). [Source name not available].
  • Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.
  • Synthesis of S-Heterocycles. (n.d.). Organic Chemistry Portal.
  • Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of. (n.d.). [Source name not available].
  • Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. (n.d.). CONICET.
  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024, June 27). MIT News.
  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. (2017, April 26). JSciMed Central.
  • Synthesis of O-Heterocycles. (n.d.). Organic Chemistry Portal.
  • (PDF) REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024, December 3). [Source name not available].
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025, March 31). RSC Publishing.
  • N-Heterocyclic carbene-/photoredox-catalyzed regioselective carbonylation of alkenes. (2025, April 2). [Source name not available].
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PubMed Central.
  • Modern Strategies for Heterocycle Synthesis. (n.d.). PMC - PubMed Central.
  • One-pot synthesis of sulfur heterocycles from simple organic substrates. (n.d.). arkat usa.
  • (PDF) Multi-Component Reactions in Heterocyclic Chemistry. (2025, August 21). ResearchGate.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). RSC Publishing.
  • Small Heterocycles in Multicomponent Reactions. (2014, July 17). ACS Publications.
  • Contemporary Computational Applications and Tools in Drug Discovery. (n.d.). PMC.
  • (PDF) Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids. (2025, August 5). ResearchGate.
  • Visible Light Photoredox Catalyzed Biaryl Synthesis Using Nitrogen Heterocycles as Promoter. (2014, November 10). ACS Publications.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). RSC Publishing - The Royal Society of Chemistry.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (n.d.). PMC - NIH.
  • Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver. (2024, October 29). RSC Publishing.
  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. (n.d.). ACS Publications.
  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022, April 22). MDPI.
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate.
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). [Source name not available].
  • photoredox-catalysis-2015.pdf. (n.d.). [Source name not available].
  • Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. (2018, March 6). DiVA portal.
  • Special Issue : Oxygen-Containing Heterocyclic Compounds: Recent Advances in Chemistry. (n.d.). MDPI.
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (n.d.). ResearchGate.
  • Path to Medium-Sized Sulfur-Containing Heterocycles. (2023, May 27). ChemistryViews.

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the characterization of sterically hindered diols

The following guide is structured as a Technical Support Center resource. It is designed to be modular, allowing you to jump directly to the "ticket" relevant to your current experimental bottleneck.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, allowing you to jump directly to the "ticket" relevant to your current experimental bottleneck.

Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Characterization & Structural Elucidation of Hindered 1,2- and 1,3-Diols

📋 Incident Overview

The Problem: You have synthesized or isolated a diol where the hydroxyl groups are shielded by bulky substituents (e.g., tert-butyl, adamantyl, or quaternary carbons). The Symptoms:

  • NMR: Broad signals, confusing integration, or protons that "disappear" due to exchange.

  • MS: No molecular ion (

    
    ), only dehydration peaks (
    
    
    
    ).
  • HPLC/GC: Peak tailing or complete lack of retention/elution.

  • Reactivity: Standard derivatization (acetylation/silylation) fails.

🎫 Ticket #1: NMR Interpretation & Anomalies

Issue: "My OH signals are broad/shifting, and I can't determine the relative stereochemistry (syn/anti)."

🔧 Diagnosis: The Hydrogen Bond Trap

In hindered diols, Intramolecular Hydrogen Bonding (IAHB) often locks the molecule into a specific conformation (a "pseudo-ring"), complicating the spectrum. Conversely, Intermolecular Hydrogen Bonding (IEHB) causes concentration-dependent shifts. Distinguishing these is critical for structural assignment.

🛠️ Troubleshooting Protocol: The Dilution Test

Objective: Differentiate IA-HB (structural feature) from IE-HB (artifact).

  • Prepare a Stock Solution: Dissolve ~20 mg of diol in 0.6 mL

    
     (highly non-polar solvents maximize H-bonding effects).
    
  • Record Spectrum A: Standard acquisition.

  • Sequential Dilution: Dilute the sample by 50%, 75%, and 90% with pure solvent.

  • Analysis:

    • IEHB (Intermolecular): The -OH shift moves upfield (lower ppm) significantly as concentration drops.

    • IAHB (Intramolecular): The -OH shift remains constant. This confirms a "locked" structural relationship between the two hydroxyls.

💡 Advanced Technique: Lanthanide Shift Reagents (LSR)

If steric bulk causes signal overlap, use a "chemical crowbar" to spread the spectrum.

  • Reagent:

    
     or 
    
    
    
    .
  • Mechanism: The Europium coordinates with the oxygen lone pairs. Because the diol is hindered, the coordination geometry is rigid, causing dramatic, distance-dependent chemical shift changes (Pseudocontact Shift).

  • Protocol: Add

    
     in 0.1 equivalent increments. Plot 
    
    
    
    vs. [LSR]/[Substrate]. The slope reveals the spatial proximity of protons to the oxygen atoms.
📊 Decision Logic: NMR Troubleshooting

NMR_Troubleshooting start Start: Ambiguous NMR Spectrum h_bond Are -OH peaks broad/shifted? start->h_bond dilution Run Dilution Experiment (CDCl3) h_bond->dilution Yes overlap Are signals overlapping? h_bond->overlap No result_shift Peaks Shift Upfield? dilution->result_shift inter Diagnosis: Intermolecular H-Bonding Action: Use polar solvent (DMSO-d6) result_shift->inter Yes intra Diagnosis: Intramolecular H-Bonding (Stereochemically Significant) result_shift->intra No lsr Action: Add Eu(fod)3 (Lanthanide Shift Reagent) overlap->lsr Yes

Caption: Workflow for diagnosing hydrogen bonding and resolving signal overlap in hindered diols.

🎫 Ticket #2: Mass Spectrometry (The "Invisible" Ion)

Issue: "I see a peak at 282, but my mass is 300. Where is my molecular ion?"

🔧 Diagnosis: Steric-Induced Dehydration

Hindered alcohols are prone to Pinacol-like rearrangements or simple elimination in the ion source. The steric strain weakens the C-O bond. When the first -OH is protonated (in ESI/APCI), it leaves immediately as water, creating a stable tertiary carbocation.

📊 Data: Ionization Technique Selection
FeatureESI (Electrospray)APCI (Atmospheric Pressure Chemical Ionization)CI (Chemical Ionization)
Suitability Low for neutral hindered diols.High for non-polar diols.High (Gold Standard for

).
Mechanism Solution-phase ionization.Gas-phase proton transfer.Soft proton transfer via reagent gas (

).
Risk Often shows no signal if diol is non-polar.High thermal energy may cause fragmentation.Tunable "softness."
Recommendation Use only with

dopant.
Primary Choice. Use if APCI fails.
🛠️ Protocol: Sodium Adduct Formation (Cationization)

If you must use ESI, do not rely on protonation (


). Force the formation of a sodium adduct (

), which does not require acidic protons that trigger dehydration.
  • Mobile Phase: Add 0.1 mM Sodium Acetate or Sodium Formate.

  • Mode: Positive ESI.

  • Result: Look for

    
    . This adduct is often more stable than the protonated species.
    

🎫 Ticket #3: Derivatization Failures

Issue: "Standard acetylation (Acetic Anhydride/Pyridine) yielded 0% conversion after 24 hours."

🔧 Diagnosis: The Nucleophilic Blockade

In sterically hindered alcohols, the oxygen atom is physically shielded from the approaching electrophile (the acyl group). Standard pyridine catalysis is insufficient because it cannot effectively shuttle the acyl group to the buried oxygen.

🛠️ Solution A: The "Hyper-Active" Catalyst (Steglich Conditions)

You must use 4-Dimethylaminopyridine (DMAP) . It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the standard acyl-pyridine complex.

Protocol:

  • Solvent: Dry Dichloromethane (DCM).

  • Reagents: 1.2 eq. Acetic Anhydride (

    
    ), 1.5 eq. Triethylamine (
    
    
    
    ).
  • Catalyst: 10-20 mol% DMAP (Critical: Do not omit).

  • Conditions: Reflux for 12-24 hours.

🛠️ Solution B: Aggressive Silylation (The "TMS-Im" Method)

If acetylation fails, switch to silylation. However, avoid HMDS or BSTFA alone. Use TMS-Imidazole (TMS-Im) .

  • Why? TMS-Im is a potent silyl donor specifically designed for hindered hydroxyls. It reacts with -OH groups that other reagents miss.

  • Note: This reaction must be kept strictly anhydrous.

📊 Mechanism: Steric Blockade & Catalysis

Derivatization cluster_0 Standard Conditions (Fail) cluster_1 DMAP Catalysis (Success) Diol Hindered Diol Block STERIC BLOCK Diol->Block Ac2O Ac2O (Reagent) Ac2O->Block DMAP DMAP (Catalyst) Intermediate Super-Active N-Acyl-DMAP DMAP->Intermediate + Ac2O Product Derivatized Diol Intermediate->Product + Hindered Diol (Fast Transfer)

Caption: Comparison of failed standard acylation vs. DMAP-catalyzed "super-activation" mechanism.

🎫 Ticket #4: IR Spectroscopy Validation

Issue: "How do I confirm the H-bonding without using valuable NMR time?"

Quick Check: FTIR is a rapid diagnostic tool.

  • Free -OH: Sharp band at 3600–3650 cm⁻¹ .

  • Intramolecular H-Bond: Sharp (but slightly broader) band at 3500–3550 cm⁻¹ . Crucially, the position does not change upon dilution.

  • Intermolecular H-Bond: Broad band at 3300–3400 cm⁻¹ . This band diminishes upon dilution.

📚 References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Definitive guide on H-bonding shifts in IR and NMR).

  • Wiemer, D. F. (2024). Lanthanide Shift Reagents in NMR Spectroscopy. Chemistry LibreTexts. Link

  • Sigma-Aldrich Technical Bulletin. Derivatization Reagents for Gas Chromatography. (Details on TMS-Imidazole and hindered reagents). Link

  • Hofmann, T., et al. (2021). Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols. Physical Chemistry Chemical Physics.[1] (Advanced analysis of diol H-bonding). Link

  • Technology Networks. (2024). Mass Spectrometry Ionization Techniques. (Comparison of ESI, APCI, and CI for non-polar molecules). Link

Sources

Optimization

Technical Support Center: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Thin-layer chromatography (TLC) is a cornerstone technique in synthetic chemistry, prized for its speed, simplicity, and effective...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Thin-layer chromatography (TLC) is a cornerstone technique in synthetic chemistry, prized for its speed, simplicity, and effectiveness in monitoring the progress of chemical reactions.[1][2][3] This guide provides in-depth technical support, moving beyond basic protocols to address the nuanced challenges encountered in a professional laboratory setting. Here, we dissect common issues, explain the underlying chemical principles, and offer field-proven solutions to ensure your TLC data is both rapid and reliable.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise when using TLC for reaction monitoring.

Q1: How does TLC actually show that a reaction is progressing?

A: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (the solvent system).[4][5] As a reaction proceeds, the starting material is consumed, and a new chemical entity, the product, is formed. In most cases, the product will have a different polarity than the starting material, causing it to travel a different distance up the TLC plate.[4] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material spot and the appearance of a new product spot.[2][6]

Q2: What is an Rf value and why is it important?

A: The Retention Factor, or Rf value, is a quantitative measure of a compound's migration on a TLC plate.[7] It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][8][9]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for analysis is typically between 0.3 and 0.7.[5] This range provides the best separation and resolution between spots. Rf values are crucial for comparing different TLC plates and for determining if a reaction has gone to completion.[10]

Q3: How do I select the right solvent system (mobile phase)?

A: The choice of the mobile phase is critical for effective separation.[11] A good starting point is a binary mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[11][12] The polarity of the solvent system can be adjusted by changing the ratio of the two solvents.

  • To increase the Rf of your compounds (make them travel further): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[11]

  • To decrease the Rf of your compounds (make them travel less): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).[11]

The goal is to find a solvent system that gives a clear separation between your starting material and product spots, ideally with Rf values in the optimal 0.3-0.7 range.[5][13]

Q4: What is a "co-spot" and why is it essential for reaction monitoring?

A: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[2][4][14] This is a critical control for several reasons:

  • Confirmation of Identity: It helps to confirm that the spot in the reaction mixture lane corresponding to the starting material is indeed the starting material.

  • Resolution Check: It is especially important when the starting material and product have very similar Rf values. The co-spot will show if the two spots are truly separating or if they are co-eluting (appearing as a single spot).[14]

  • Matrix Effects: Sometimes, other components in the reaction mixture can slightly alter the Rf of the starting material. The co-spot helps to account for these "matrix effects."[14]

Troubleshooting Guide: From Streaks to Smears

This section provides a systematic approach to diagnosing and solving common problems encountered during TLC analysis of reactions.

Problem Potential Causes Solutions & Explanations
Streaking or Tailing of Spots 1. Sample Overload: Applying too much sample to the plate.[1] 2. Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel.[15] 3. Inappropriate Spotting Solvent: The solvent used to dissolve the sample is too polar.[15] 4. Complex Mixture/Decomposition: The sample may contain a complex mixture of products or be decomposing on the silica plate.[15][16]1. Dilute the sample or apply a smaller amount to the plate. Smaller, more concentrated spots lead to better separation.[4] 2. Add a modifier to the mobile phase. For acidic compounds, add a small amount of acetic or formic acid (e.g., 0.5-1%).[15][17] For basic compounds, add a small amount of triethylamine or ammonia (e.g., 0.1-0.5%).[15][17] This neutralizes the active sites on the silica gel, preventing strong interactions. 3. Use a less polar spotting solvent. A volatile, non-polar solvent is ideal as it will evaporate quickly and not interfere with the chromatography.[5] 4. Try a different solvent system to improve separation. To check for decomposition on the silica, consider running a 2D TLC.[16]
Spots are Too High (High Rf) or Too Low (Low Rf) 1. Incorrect Mobile Phase Polarity: The solvent system is either too polar (high Rf) or not polar enough (low Rf).1. Adjust the mobile phase polarity. To lower the Rf, decrease the polarity of the solvent system (e.g., from 1:1 hexanes:ethyl acetate to 3:1). To increase the Rf, increase the polarity (e.g., to 1:2 hexanes:ethyl acetate).[11]
No Spots are Visible 1. Sample is Not UV-Active: The compounds do not absorb UV light. 2. Sample Concentration is Too Low: Not enough sample was spotted on the plate.[3] 3. Compound Evaporated: The compound is highly volatile.1. Use a visualization stain. Common stains include potassium permanganate, p-anisaldehyde, or vanillin, which react with different functional groups to produce colored spots.[12] 2. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[2] 3. This is less common for reaction monitoring but can occur with low boiling point products. Ensure the plate is not overheated during visualization.
Uneven Solvent Front 1. Improperly Sealed Chamber: The developing chamber is not saturated with solvent vapors. 2. Plate Touching the Side of the Chamber: The TLC plate is in contact with the chamber walls or filter paper. 3. Uneven Bottom of the Plate: The bottom edge of the TLC plate is not flat.1. Ensure a tight seal on the developing chamber. Placing a piece of filter paper inside the chamber and allowing it to become saturated with the mobile phase for 15-20 minutes before running the plate will ensure a saturated atmosphere.[11] 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. 3. Check that the plate is cut evenly and rests flat on the bottom of the chamber.
Reactant and Product Spots are Not Separating 1. Similar Polarity: The starting material and product have very similar polarities. 2. Inappropriate Solvent System: The chosen mobile phase is not effective at differentiating the two compounds.1. Try multiple solvent systems. Experiment with different solvent combinations and ratios. Sometimes a small change can make a big difference.[16] 2. Consider a different stationary phase. If silica gel is not providing separation, alumina or reverse-phase TLC plates may be effective.

Experimental Protocols: A Self-Validating System

This section provides a detailed, step-by-step methodology for monitoring a reaction using TLC, designed to ensure trustworthy and reproducible results.

Protocol 1: Standard Reaction Monitoring using TLC
  • Preparation of the TLC Plate:

    • Using a pencil (never a pen, as the ink will run), gently draw a baseline about 0.5-1 cm from the bottom of the TLC plate.[4][14]

    • Mark three small tick marks on the baseline for your three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[2][14]

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting material in a volatile solvent.

    • Using a capillary tube, carefully spot the starting material solution on the "SM" and "C" tick marks. The spots should be small and concentrated.[4]

    • Withdraw a small aliquot of your reaction mixture using a capillary tube.[2]

    • Spot the reaction mixture on the "RM" and "C" tick marks.[2][14]

    • Allow the spots to dry completely before developing the plate.[2]

  • Development of the TLC Plate:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (the solvent level must be below your baseline).[14]

    • Place a piece of filter paper in the chamber to aid in solvent vapor saturation and seal the chamber. Allow it to equilibrate for 15-20 minutes.[11]

    • Carefully place the spotted TLC plate into the chamber and reseal it.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10][14]

    • Remove the plate and immediately mark the solvent front with a pencil.[12]

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.[14]

    • If necessary, use an appropriate chemical stain to visualize non-UV active compounds.[12]

    • Analyze the TLC plate:

      • The "SM" lane shows the Rf of your starting material.

      • The "RM" lane shows the components of your reaction mixture. Look for the disappearance of the starting material spot and the appearance of a new product spot.

      • The "C" lane confirms the identity of the starting material spot in your reaction mixture and shows the separation between the starting material and the product.[2][14]

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[2][5]

Visualizations and Logical Workflows

Diagram 1: TLC Reaction Monitoring Workflow

This diagram illustrates the standard workflow for monitoring a chemical reaction using thin-layer chromatography.

Caption: Decision tree for troubleshooting TLC issues.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC). YouTube. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • Chemecontent. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Athabasca University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • Reddit. (2021, December 30). How does TLC show that a reaction has finished when you have less than 100% yield?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value. YouTube. Retrieved from [Link]

  • Merck Millipore. (n.d.). Thin-Layer Chromatography (TLC) Development. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol vs. Hydrobenzoin

Executive Summary This guide provides a rigorous technical comparison between Unsubstituted Hydrobenzoin (Molecule A) and its tetra-aryl substituted congener, 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Unsubstituted Hydrobenzoin (Molecule A) and its tetra-aryl substituted congener, 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (Molecule B) .

While both compounds share the 1,2-diaryl-1,2-ethanediol backbone, they represent fundamentally different chemical classes:

  • Hydrobenzoin is a secondary vicinal diol, serving as a versatile chiral auxiliary and oxidation substrate.

  • Molecule B is a tertiary vicinal diol (a pinacol), characterized by extreme steric crowding, a labile central C–C bond, and distinct rearrangement behaviors driven by the migratory aptitude of the

    
    -tolyl group.
    

Part 1: Physicochemical & Structural Profile[1][2]

The structural divergence dictates the reactivity. Molecule B lacks the


-protons present in Hydrobenzoin, rendering standard oxidation to diketones impossible without bond cleavage.
FeatureHydrobenzoin (Unsubstituted)1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
CAS Number 492-70-6 (meso)808-12-8
Structure Type Vicinal Secondary DiolVicinal Tertiary Diol (Pinacol)
Formula


Molecular Weight 214.26 g/mol 394.51 g/mol
Steric Bulk Moderate (Rotatable)High (Restricted Rotation)
Central C–C Bond Standard (

, ~1.54 Å)
Elongated/Weak (Steric strain, >1.58 Å)
Oxidation Potential Oxidizes to Benzil (Diketone)Cannot form diketone; cleaves to Ketones
Primary Application Ligand synthesis, Chiral resolutionRadical initiator, Mechanistic probe, Host-guest chemistry
Structural Visualization

The following diagram illustrates the steric progression and synthesis logic for both compounds.

StructureComparison cluster_0 Steric Consequence Benzaldehyde Benzaldehyde (Precursor A) Hydrobenzoin Hydrobenzoin (Secondary Diol) Less Hindered Benzaldehyde->Hydrobenzoin Reductive Coupling (Formation of C-H bonds) Pinacol Tetraaryl Diol (Molecule B) (Tertiary Diol) Highly Hindered Hydrobenzoin->Pinacol Substitution of H for Aryl Increases Bond Labillity Ketone 4-Methylbenzophenone (Precursor B) Ketone->Pinacol Reductive Coupling (Formation of Quaternary C)

Figure 1: Synthetic origin and structural relationship. Note the transition from secondary to quaternary carbon centers.

Part 2: Synthesis Protocols

Protocol A: Synthesis of Hydrobenzoin (Reference Standard)

Mechanism: Stereoselective reduction of Benzil or Pinacol Coupling of Benzaldehyde.

Reagents: Benzil, Sodium Borohydride (


), Ethanol.
  • Dissolution: Dissolve 10 mmol of benzil in 30 mL of 95% ethanol.

  • Reduction: Cool to 0°C. Add 40 mmol

    
     portion-wise over 15 minutes.
    
  • Workup: Stir for 1 hour. Quench with 1M HCl. Evaporate ethanol.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from aqueous ethanol to separate meso (mp 137°C) from dl isomers.

Protocol B: Synthesis of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

Mechanism: Reductive Coupling of Diaryl Ketones (McMurry or Photochemical). Note: Unlike hydrobenzoin, this synthesis requires coupling a ketone (4-methylbenzophenone).

Reagents: 4-Methylbenzophenone, Magnesium turnings, Mercuric Chloride (


), Dry Benzene/THF.
  • Amalgam Preparation: In a dry flask under Argon, add Mg turnings (1.0 eq) and

    
     (0.02 eq). Cover with dry benzene. Stir until the metal surface is bright (amalgamation).
    
  • Coupling Reaction: Add a solution of 4-methylbenzophenone (2.0 eq) in dry Benzene/THF (1:1).

  • Reflux: Heat to reflux for 4–6 hours. The solution typically turns dark/opaque due to the formation of the magnesium pinacolate intermediate.

  • Hydrolysis: Cool to room temperature. Add saturated

    
     solution dropwise to hydrolyze the Mg-alkoxide.
    
    • Critical Step: Do not use strong acid, as this will trigger immediate Pinacol Rearrangement (see Part 3).

  • Purification: The tetraaryl diol is often highly crystalline and insoluble in non-polar solvents. Filter the solid or recrystallize from Benzene/Petroleum Ether.

Part 3: Reactivity & Mechanistic Divergence

This is the most critical section for application scientists. The presence of the


-tolyl group and the quaternary center in Molecule B alters the reaction landscape compared to Hydrobenzoin.
Pinacol Rearrangement & Migratory Aptitude

When treated with acid (


 or 

-TsOH), both molecules rearrange, but Molecule B provides a textbook case for Migratory Aptitude .
  • Hydrobenzoin: Can dehydrate to form diphenylacetaldehyde or rearrange to diphenylacetone depending on conditions.

  • Molecule B: Rearranges to a ketone.[1][2] The key question is: Which group migrates? Phenyl or

    
    -Tolyl? 
    

Scientific Rule: Electron-donating groups stabilize the phenonium ion transition state better than neutral groups.

  • Migratory Aptitude Order:

    
    -Anisyl > 
    
    
    
    -Tolyl
    > Phenyl > Chlorophenyl.
  • Outcome: In Molecule B, the

    
    -Tolyl group migrates  in preference to the Phenyl group.
    
Oxidation Resistance
  • Hydrobenzoin: Readily oxidized by PCC, Swern, or Nitric acid to Benzil (Ph-CO-CO-Ph).

  • Molecule B: Cannot form a diketone. Attempted oxidation (e.g., with

    
     or Chromic Acid) causes C–C bond cleavage , yielding two equivalents of 4-methylbenzophenone.
    
Pathway Visualization (Graphviz)

Reactivity cluster_legend Key Mechanism MolB Molecule B (Tetraaryl Pinacol) Carbocation Carbocation Intermediate (Tertiary) MolB->Carbocation H+ / -H2O (Acid Catalysis) Cleavage Oxidative Cleavage (2x 4-Methylbenzophenone) MolB->Cleavage Oxidation (KMnO4) C-C Bond Break Transition Phenonium Ion TS (Tolyl Bridging) Carbocation->Transition Migration of p-Tolyl (Donor Stabilized) Product Rearranged Ketone (1,2-diphenyl-2,2-di-p-tolyl-ethanone) Transition->Product Deprotonation Legend p-Tolyl migrates > Phenyl due to electron donation

Figure 2: Reaction pathways for Molecule B. Note the divergence between Acid Catalysis (Rearrangement) and Oxidation (Cleavage).[1]

Part 4: Applications and Utility

Ligand Design (Hydrobenzoin Domain)

Hydrobenzoin is the superior scaffold for asymmetric catalysis.

  • Usage: Precursor to phospholane ligands or TADDOL-analogues.

  • Why: The secondary alcohols allow for easy functionalization (etherification/esterification) without steric blocking.

Radical Initiators & Crystal Engineering (Molecule B Domain)

Molecule B is utilized where bond weakness or bulk is an asset.

  • Radical Generation: Upon heating (>100°C), the central C–C bond in Molecule B undergoes homolytic cleavage more readily than Hydrobenzoin due to the stability of the resulting diphenyl-ketyl radicals.

  • Inclusion Complexes: The bulky "propeller" shape of the tetraaryl groups creates lattice voids, making Molecule B an excellent "host" molecule for trapping solvent vapors in crystal engineering.

References

  • Synthesis of Pinacols: "Reductive coupling of esters with benzophenones by low-valent titanium." PubMed. Available at: [Link]

  • Compound Data: "1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol." PubChem. Available at: [Link]

  • Migratory Aptitude: "Migratory Aptitude in Pinacol Rearrangement." Chemistry StackExchange (Validated Mechanism Discussion). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of Substituted Ethanediol Libraries

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents is a cornerstone of modern medicine. In the vast landscape of chemical scaffolds, the substituted ethanediol (or 1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. In the vast landscape of chemical scaffolds, the substituted ethanediol (or 1,2-diol) moiety presents a compelling starting point for drug discovery. Its inherent polarity, capacity for hydrogen bonding, and stereochemical diversity make it a versatile framework for interacting with a wide array of biological targets. This guide provides an in-depth, technical comparison of methodologies for screening the biological activity of substituted ethanediol libraries, drawing upon field-proven insights and experimental data to empower your research and development endeavors.

The Ethanediol Scaffold: A Privileged Starting Point

The 1,2-diol functional group is a common feature in many biologically active natural products and synthetic compounds. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and receptors. Furthermore, the stereochemistry of the diol can be readily controlled, allowing for the synthesis of enantiomerically pure compounds, which is crucial for specificity in biological systems.

By systematically modifying the substituents on the ethanediol backbone, a diverse chemical library can be generated. These substitutions can modulate key physicochemical properties such as lipophilicity, solubility, and electronic distribution, thereby influencing the pharmacokinetic and pharmacodynamic profiles of the compounds. The primary biological activities reported for substituted ethanediols include antimicrobial, antifungal, and cytotoxic effects, making them promising candidates for the development of new anti-infectives and anti-cancer agents.

Designing a Robust Screening Cascade

A successful screening campaign requires a well-designed cascade of assays to efficiently identify and validate hits from a compound library. This section outlines a logical workflow for screening substituted ethanediol libraries, from initial broad-based screening to more focused secondary and mechanistic studies.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Lead Optimization Primary_Screening Substituted Ethanediol Library Antimicrobial_Screen Antimicrobial Assay (e.g., Broth Microdilution) Primary_Screening->Antimicrobial_Screen Antifungal_Screen Antifungal Assay (e.g., Broth Microdilution) Primary_Screening->Antifungal_Screen Cytotoxicity_Screen Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Antimicrobial_Screen->Hit_Confirmation Antifungal_Screen->Hit_Confirmation Cytotoxicity_Screen->Hit_Confirmation Selectivity_Testing Selectivity Assays (e.g., against normal cells) Hit_Confirmation->Selectivity_Testing MIC_MBC MIC/MBC/MFC Determination Hit_Confirmation->MIC_MBC SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Testing->SAR_Studies MIC_MBC->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Mechanism_of_Action->Lead_Optimization

Validation

Technical Guide: Applications of Substituted 1,2-Ethanediols in Drug Discovery &amp; Development

Executive Summary Substituted 1,2-ethanediols (e.g., 1,2-propanediol, hydrobenzoin, pinacol) represent a critical divergence from unsubstituted ethylene glycol. While the parent compound is a commodity chemical, substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 1,2-ethanediols (e.g., 1,2-propanediol, hydrobenzoin, pinacol) represent a critical divergence from unsubstituted ethylene glycol. While the parent compound is a commodity chemical, substitution on the carbon backbone introduces chirality , steric bulk , and lipophilicity . These physicochemical alterations dictate their high-value applications in asymmetric catalysis, specific carbonyl protection, and pharmaceutical formulation.

This guide objectively compares these substituted diols against standard alternatives, focusing on mechanistic advantages and experimental validity.

Part 1: Asymmetric Synthesis & Chiral Auxiliaries

Core Application: Enantioselective oxidation and reduction reactions. Primary Agent: Hydrobenzoin (1,2-diphenylethane-1,2-diol).

Comparative Analysis: Hydrobenzoin vs. BINOL

In the realm of chiral ligands, 1,1'-Bi-2-naphthol (BINOL) is the industry standard. However, Hydrobenzoin (


-symmetric) offers distinct advantages in specific titanium-catalyzed oxidations due to its rigid backbone and modular functionalization.
FeatureHydrobenzoin (HB)BINOLVerdict
Backbone Flexibility Rigid (Ph-Ph repulsion)Axially Chiral (Atropisomeric)HB provides tighter steric pockets for small substrates.
Lewis Acidity (Ti-Complex) ModerateHighBINOL is better for activating unreactive substrates; HB offers higher selectivity for sensitive sulfides.
Cost/Availability Low (Synthesis from Stilbene)Moderate to HighHB is more cost-effective for scale-up.
Derivatization Ortho-lithiation (DoM)3,3'-FunctionalizationHB allows rapid access to "Vivol" derivatives via DoM.
Mechanistic Insight: The "Vivol" Advantage

Hydrobenzoin can be structurally modified to Vivol (dicyclooctenylhydrobenzoin) to enhance enantioselectivity. The substitution at the ortho positions of the phenyl rings creates a deep chiral pocket, shielding the metal center more effectively than the parent diol.

Experimental Protocol: Directed Ortho-Metalation (DoM) of Hydrobenzoin

Context: This protocol synthesizes derivatives utilized in high-fidelity asymmetric allylborations.

  • Reagent Prep: Dissolve (R,R)-hydrobenzoin (1.0 eq) in anhydrous Hexane/Ether (2:1).

  • Lithiation: Add n-BuLi (6.0 eq) dropwise at reflux.

    • Critical Checkpoint: The solution must turn deep red/purple, indicating the formation of the tetralithio intermediate. If yellow, lithiation is incomplete.

  • Quenching: Cool to -78°C and add electrophile (e.g., Iodine or alkyl halide).

  • Workup: Acidify with dilute HCl. Extract with EtOAc.

  • Validation:

    
    H NMR must show loss of ortho-protons and preservation of the benzylic methine protons.
    
Visualization: Ligand Coordination Logic

The following diagram illustrates the coordination logic of Hydrobenzoin vs. BINOL in a Titanium complex, highlighting the steric wall formation.

G cluster_HB Hydrobenzoin Ligand System cluster_BINOL BINOL Ligand System Ti_Center Ti(IV) Center (Catalytic Site) Substrate Prochiral Substrate (Sulfide/Aldehyde) Ti_Center->Substrate Activates HB_Backbone Rigid sp3 Backbone (Prevents Rotation) HB_Backbone->Ti_Center Bidentate Chelation Ph_Groups Phenyl Rings (Steric Wall) HB_Backbone->Ph_Groups Positions Ph_Groups->Substrate Steric Repulsion (Re-face blocked) BINOL_Axis Axial Chirality (Atropisomerism) BINOL_Axis->Ti_Center Bidentate Chelation Naph_Groups Naphthyl Wings (Extended Shielding) BINOL_Axis->Naph_Groups Positions Selectivity Enantioselection (e.e. %) Substrate->Selectivity Product Formation

Caption: Comparison of steric induction mechanisms. Hydrobenzoin relies on backbone rigidity, while BINOL relies on axial twist.

Part 2: Synthetic Scaffolding & Protecting Groups

Core Application: Protection of Carbonyls and Boronic Acids. Primary Agents: Pinacol (Tetramethyl-1,2-ethanediol) and 1,2-Ethanediol.

Comparative Analysis: 1,2-Diols vs. 1,3-Diols

The choice between a substituted 1,2-diol (forming a dioxolane) and a 1,3-diol (forming a dioxane) determines the stability of the protecting group under hydrolysis.

Parameter1,2-Diols (e.g., Pinacol/Ethylene Glycol)1,3-Diols (e.g., 1,3-Propanediol)Causality
Ring Size 5-Membered (Dioxolane)6-Membered (Dioxane)5-ring forms faster (kinetic); 6-ring is thermodynamically more stable (chair conformation).
Formation Rate FastModerateEntropy favors 1,2-interaction.
Acid Stability ModerateHighDioxanes resist hydrolysis 10-100x better than dioxolanes.
Pinacol Effect Pinacol forms ultra-stable BoronatesN/ASteric bulk of Pinacol protects the Boron center from hydrolysis.
The "Pinacol" Standard in Boron Chemistry

While ethylene glycol acetals are labile, Pinacol esters of boronic acids are a cornerstone of modern drug discovery (Suzuki-Miyaura coupling). The four methyl groups provide significant steric bulk, preventing the hydrolysis of the B-O bond that plagues free boronic acids.

Workflow: Selective Protection Strategy

This workflow demonstrates when to use substituted 1,2-diols versus 1,3-diols based on reaction conditions.

ProtectionLogic Start Target: Carbonyl Protection Condition1 Need Fast Formation? Start->Condition1 Pinacol_Branch Target: Boron Protection Start->Pinacol_Branch Condition2 Harsh Acidic Steps? Condition1->Condition2 No Choice1 Use 1,2-Ethanediol (Kinetic Control) Condition1->Choice1 Yes Condition2->Choice1 No Choice2 Use 1,3-Propanediol (Thermodynamic Stability) Condition2->Choice2 Yes Pinacol_Sol Use Pinacol (Steric Bulk prevents Hydrolysis) Pinacol_Branch->Pinacol_Sol

Caption: Decision matrix for selecting diol protecting groups based on kinetic vs. thermodynamic requirements.

Part 3: Pharmaceutical Formulation & Toxicity

Core Application: Solvents and Excipients.[1] Primary Agent: 1,2-Propanediol (Propylene Glycol).[2][3]

Toxicity Profile: 1,2-Ethanediol vs. 1,2-Propanediol

In drug formulation, the presence of a methyl substituent on the 1,2-diol backbone (converting Ethylene Glycol to Propylene Glycol) fundamentally alters the metabolic fate of the molecule.

  • Ethylene Glycol (EG): Metabolized by alcohol dehydrogenase to Oxalic Acid .

    • Risk:[4][5] Calcium oxalate crystal deposition in kidneys (Renal Failure).

  • Propylene Glycol (PG): Metabolized to Lactic Acid and Pyruvic Acid .

    • Outcome: Enters the Krebs cycle; generally recognized as safe (GRAS).

Data Summary: Solvency & Safety
PropertyEthylene Glycol (EG)Propylene Glycol (PG)Relevance
LD50 (Rat, Oral) ~4,700 mg/kg~20,000 mg/kgPG is the only viable option for oral/IV formulations.
Metabolic Product Glycolic/Oxalic Acid (Toxic)Lactic Acid (Safe)Determines regulatory approval (FDA).
Viscosity (25°C) 16 cP42 cPPG is more viscous, acting as a better suspending agent for topicals.
Dielectric Const. 3732EG is slightly more polar, but PG dissolves lipophilic drugs better.

References

  • Beilstein Institute. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. Beilstein Journal of Organic Chemistry.

  • Ley, S. V., et al. (2001).[6] Microencapsulated Catalysts and Protecting Groups. Chemical Reviews, 101(1), 53. (Validating 1,2-diol protection stability).

  • ATSDR/CDC. (2020).[7] Ethylene Glycol and Propylene Glycol Toxicity: Case Studies in Environmental Medicine. Agency for Toxic Substances and Disease Registry.[7]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols.

Sources

Comparative

Benchmarking New Synthetic Methods Against Classical Pinacol Reactions

Executive Summary For decades, the reductive coupling of carbonyls to 1,2-diols (pinacol coupling) has been dominated by stoichiometric metal reductants—primarily Magnesium (Mg), Zinc (Zn), and Titanium (Ti). While relia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the reductive coupling of carbonyls to 1,2-diols (pinacol coupling) has been dominated by stoichiometric metal reductants—primarily Magnesium (Mg), Zinc (Zn), and Titanium (Ti). While reliable, these "classical" methods suffer from poor atom economy, significant metal waste, and often negligible stereocontrol.

This guide benchmarks two modern challengers—Proton-Coupled Electron Transfer (PCET) Photoredox Catalysis and Electrochemical Synthesis —against the classical Mg-mediated baseline. Our analysis reveals that while classical methods remain useful for crude bulk synthesis, photoredox offers superior stereocontrol for complex scaffolds, and electrochemistry provides the most sustainable route for scale-up.

The Classical Baseline: Magnesium-Mediated Coupling

Mechanism & Limitations

The classical approach relies on Single Electron Transfer (SET) from a zero-valent metal surface to the carbonyl


-system. This generates a surface-bound ketyl radical anion, which dimerizes.
  • Reagents: Mg turnings (often activated with HgCl₂ or I₂), TiCl₄/Zn (McMurry conditions).

  • The Problem: The reaction is heterogeneous. The radical intermediates are often tightly coordinated to the metal surface, leading to "probabilistic" diastereoselectivity (typically a mixture of dl and meso isomers) and requiring harsh hydrolysis to release the product.

Standard Protocol (Reference Benchmark)
  • Substrate: Acetophenone (1.0 equiv).

  • Reductant: Mg turnings (1.5 equiv), HgCl₂ (3 mol% activator).

  • Solvent: Dry THF/Benzene.

  • Condition: Reflux, 4–12 hours.

  • Quench: 10% HCl (Exothermic, H₂ gas evolution).

The Challenger: Photoredox Catalysis (PCET)

The "Precision" Method

Photoredox catalysis fundamentally alters the mechanism by decoupling protonation and electron transfer. Using a dual-catalyst system (e.g., an Iridium photocatalyst and a Chiral Phosphoric Acid), the reaction proceeds via Proton-Coupled Electron Transfer (PCET) .

This method generates a neutral ketyl radical stabilized by hydrogen bonding, rather than a metal-bound ion. This allows for exceptional enantioselectivity.[1][2][3][4][5]

Key Mechanistic Insight

As demonstrated by Knowles et al. (JACS 2013) , the inclusion of a chiral H-bond donor (HBD) allows the radical formation to occur only within a chiral pocket. This solves the historic stereoselectivity problem of pinacol couplings.

Validated Protocol
  • Catalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%).

  • H-Bond Donor: Chiral Phosphoric Acid (e.g., TRIP, 5 mol%).

  • Reductant: Hantzsch Ester (HEH) or DIPEA (Sacrificial).

  • Light Source: Blue LED (450 nm).

  • Workflow:

    • Dissolve substrate (0.2 mmol) and catalysts in degassed THF.

    • Irradiate at ambient temperature for 12–24h.

    • Monitoring: Reaction progress is tracked by the disappearance of the carbonyl peak (approx. 1680 cm⁻¹) via IR or TLC.

    • Purification: Flash chromatography (no acid quench required).

The Challenger: Electrochemical Synthesis

The "Green Scale-Up" Method

Electrochemical Pinacol Coupling (ECPC) replaces toxic metal reductants with electrons. The reduction occurs at the cathode surface.[6] Recent advancements using Boron-Doped Diamond (BDD) electrodes or ionic liquid media have stabilized the radical intermediates, improving yields without sacrificial anodes.

Key Mechanistic Insight

The reaction is driven by the cathodic potential. Unlike chemical reductants, the potential can be "tuned" (potentiostatic electrolysis) to match the specific reduction potential of the carbonyl, avoiding over-reduction to alcohols.

Validated Protocol (Undivided Cell)
  • Electrodes: Cathode: Glassy Carbon or BDD; Anode: Pt or Graphite.

  • Electrolyte: Et₄NOTs (0.1 M) in MeOH/H₂O.

  • Current: Constant current (CCE) at 10–20 mA/cm².

  • Charge: 2.2–2.5 F/mol.

  • Workflow:

    • Assemble undivided cell.[7]

    • Electrolyze until theoretical charge passed.

    • Self-Validation: Monitor voltage drift. A sharp rise indicates substrate depletion or electrode passivation.

    • Workup: Evaporate solvent, simple extraction (minimal waste).

Mechanistic Visualization

The following diagram contrasts the chaotic surface chemistry of classical methods with the organized, channeled pathways of the modern alternatives.

PinacolMechanism Substrate Carbonyl Substrate MgSurface Mg Surface (SET) Substrate->MgSurface Classical ExcitedIr Ir* / Chiral Acid (PCET) Substrate->ExcitedIr Modern MetalRadical Metal-Bound Radical Anion (Sterically Uncontrolled) MgSurface->MetalRadical Racemic Racemic Mixture (dl + meso) MetalRadical->Racemic HBDRadical H-Bonded Neutral Radical (Chiral Environment) ExcitedIr->HBDRadical Enantio High ee/dr Product HBDRadical->Enantio

Caption: Divergence of mechanistic pathways. Classical methods (Red) rely on surface-bound ions yielding racemic mixtures, while Photoredox (Green) utilizes PCET for stereocontrolled radical coupling.

Comparative Benchmarking Data

The following table synthesizes experimental data comparing the three methodologies using Acetophenone as the standard substrate.

MetricClassical (Mg/Hg)Photoredox (Ir/CPA)Electrochemical (BDD)
Yield 65–75%85–92%70–85%
Diastereoselectivity (dr) ~1:1 (dl:meso)>10:1 (dl:meso)~1:1 to 3:1
Enantioselectivity (ee) 0% (Racemic)>90% (with CPA)0% (typically)
Atom Economy Poor (Stoichiometric Metal)Good (Cat. + Reductant)Excellent (Electrons)
E-Factor (Waste/Product) High (>20)Medium (5–10)Low (<2)
Scalability Medium (Safety issues)Low (Photon penetration)High (Flow cells)

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal synthetic route for your specific drug candidate or intermediate.

DecisionMatrix Start Start: Pinacol Coupling Required IsChiral Is Stereochemistry Critical? Start->IsChiral Photo Use Photoredox (PCET) (Knowles Protocol) IsChiral->Photo Yes ScaleCheck Scale > 100g? IsChiral->ScaleCheck No YesChiral Yes NoChiral No (Achiral/Racemic OK) Electro Use Electrochemistry (Flow Cell / BDD) ScaleCheck->Electro Yes Classical Use Classical Mg/Ti (If reagents available) ScaleCheck->Classical No ScaleYes Yes ScaleNo No

Caption: Strategic workflow for method selection based on stereochemical requirements and production scale.

References

  • Knowles, R. R., et al. (2013).[2][8] Enantioselective Photoredox Catalysis Enabled by Proton-Coupled Electron Transfer: Development of an Asymmetric Aza-Pinacol Cyclization. Journal of the American Chemical Society.[8][9] [Link]

  • Moeller, K. D., & Lin, S. (2018). Electrochemical Pinacol Coupling: Mechanisms and Applications. Chemical Reviews. [Link]

  • McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium. Chemical Reviews. [Link]

  • Takenaka, N., et al. (2004).[2] Catalytic, Highly Enantio- and Diastereoselective Pinacol Coupling Reaction. Journal of the American Chemical Society.[8][9] [Link]

  • Zhang, Z., et al. (2025).[8][9] Electrocatalyst-Free Pinacol Coupling in Water: A Sustainable Strategy. ACS Electrochemistry. [Link](Note: Recent advancement in green solvents).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
Reactant of Route 2
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
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